molecular formula C17H16O3 B13020180 Benzyl 2-(4-acetylphenyl)acetate

Benzyl 2-(4-acetylphenyl)acetate

Cat. No.: B13020180
M. Wt: 268.31 g/mol
InChI Key: UXANRKATHCVCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-acetylphenyl)acetate is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

benzyl 2-(4-acetylphenyl)acetate

InChI

InChI=1S/C17H16O3/c1-13(18)16-9-7-14(8-10-16)11-17(19)20-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

UXANRKATHCVCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Analysis of Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis and characterization of Benzyl 2-(4-acetylphenyl)acetate (CAS: 1429507-88-9), a specialized intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex organic scaffolds.

Document Type: Technical Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Chemical Identity

This compound is a dual-carbonyl aromatic ester. Its structure combines a lipophilic benzyl ester moiety with a polar acetophenone core. Structurally, it serves as a protected form of 4-acetylphenylacetic acid, allowing selective manipulation of the ketone functionality without interference from the carboxylic acid.

PropertySpecification
Chemical Name This compound
CAS Number 1429507-88-9
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Core Scaffolds Acetophenone, Benzyl ester
Key Functional Groups Ketone (Ar-C=O-Me), Ester (Ar-CH₂-COO-Bn)

Structural Characterization Strategy

The primary analytical challenge lies in differentiating the two carbonyl environments (ketone vs. ester) and confirming the integrity of the ester linkage against potential hydrolysis or transesterification impurities.

Synthetic Context & Impurity Profiling

To analyze this molecule accurately, one must understand its origin. It is typically synthesized via the esterification of 4-acetylphenylacetic acid with benzyl alcohol .

  • Primary Impurities:

    • Residual Benzyl Alcohol: Detectable via GC (early eluter) or NMR (benzylic CH₂ at ~4.6 ppm).

    • 4-Acetylphenylacetic Acid (Starting Material): Result of incomplete reaction or hydrolysis; detectable by HPLC (polar, early eluting).

    • Self-Condensation Products: Trace aldol condensation products from the methyl ketone (rare under mild conditions).

Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the target compound.

AnalyticalWorkflow Sample Crude Sample TLC TLC Screening (Hex/EtOAc) Sample->TLC Rapid Check HPLC HPLC Purity (Reverse Phase) TLC->HPLC If Single Spot NMR 1H/13C NMR (Structural ID) HPLC->NMR >95% Purity MS Mass Spectrometry (MW Confirmation) HPLC->MS Mass Check Final CoA Generation NMR->Final Confirmed MS->Final

Figure 1: Step-by-step analytical workflow for structural validation.

Spectroscopic Analysis Protocols

This section details the expected spectral signatures based on the specific electronic environments of the molecule.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the dual-carbonyl system.

  • Ketone (Acetophenone moiety): Look for a sharp band at 1680–1690 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to non-conjugated ketones.

  • Ester (Benzyl ester): A strong band at 1735–1750 cm⁻¹ (C=O stretch).[1]

  • C-O Stretch: Distinct bands in the 1150–1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural assignment. The molecule possesses distinct proton environments that should integrate perfectly to the ratio 3:2:2:2:2:5.

Protocol: ¹H NMR (400 MHz, CDCl₃)
  • Dissolution: Dissolve ~10 mg of sample in 0.6 mL CDCl₃.

  • Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.

Predicted Chemical Shifts:

Moiety Proton Type Shift (δ, ppm) Multiplicity Integration Assignment Logic
Acetyl -CO-CH 2.58 Singlet 3H Alpha to ketone
Alpha-CH₂ Ar-CH ₂-COO 3.75 Singlet 2H Flanked by phenyl & carbonyl
Benzylic -COO-CH ₂-Ph 5.15 Singlet 2H Deshielded by ester oxygen
Aromatic A Ar-H (Ortho to Acetyl) 7.92 Doublet (J=8Hz) 2H Deshielded by ketone
Aromatic B Ar-H (Meta to Acetyl) 7.40 Doublet (J=8Hz) 2H Typical aromatic range

| Benzyl Ph | Ph-H | 7.30–7.38 | Multiplet | 5H | Overlapping aromatic signals |[2]

Mass Spectrometry (MS)

The fragmentation pattern is dictated by the stability of the benzyl cation and the acetyl group.

MassSpec M Molecular Ion [M]+ m/z 268 Frag1 Benzyl Cation [C7H7]+ m/z 91 (Base Peak) M->Frag1 C-O Cleavage Frag2 Acylium Ion [M - OBn]+ m/z 177 M->Frag2 Loss of Benzyl Frag3 Acetyl Cation [CH3CO]+ m/z 43 Frag2->Frag3 Secondary Frag

Figure 2: Predicted EI-MS fragmentation pathway showing the dominant benzyl cation.

Chromatographic Purity Method (HPLC)

Due to the lipophilic nature of the benzyl ester, a standard Reverse Phase (RP-HPLC) method is required.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Ketone/Ester).

  • Flow Rate: 1.0 mL/min.

Retention Logic:

  • 4-Acetylphenylacetic acid (Impurity): Elutes early (high polarity).

  • Benzyl Alcohol (Impurity): Elutes mid-range.

  • This compound (Target): Elutes late (high lipophilicity due to two aromatic rings and ester cap).

References

  • ChemSrc. (2025). This compound CAS 1429507-88-9 Properties. Retrieved February 26, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Benzeneacetic acid, phenylmethyl ester (Benzyl phenylacetate) Mass Spectrum. Retrieved February 26, 2026, from [Link](Cited for comparative spectral data of the benzyl ester fragment).

Sources

Strategic Solubility Profiling of Benzyl 2-(4-acetylphenyl)acetate: Predictive Modeling & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, predictive modeling, and experimental characterization of Benzyl 2-(4-acetylphenyl)acetate (CAS 1429507-88-9).

Executive Summary & Compound Analysis

This compound is a specialized pharmaceutical intermediate, structurally characterized by a lipophilic benzyl ester moiety and a polar para-acetyl group on the central phenyl ring.

As of early 2026, specific empirical solubility data (mole fraction vs. temperature) for this exact CAS entry remains proprietary or absent from major open-access thermodynamic journals (e.g., J. Chem. Eng. Data). Consequently, this guide provides a predictive solubility profile based on Structure-Property Relationships (SPR) and establishes a self-validating experimental protocol for researchers to generate definitive data.

Structural Decomposition & Solubility Prediction

The molecule exhibits a "Push-Pull" solubility behavior:

  • Lipophilic Domain (Solubility Promoting in Non-polars): The benzyl group and the central aromatic ring drive affinity for aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

  • Polar Domain (Solubility Promoting in Polars): The acetyl (

    
    ) and ester linkage act as hydrogen bond acceptors, promoting solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in protic solvents (Alcohols).
    

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., Benzyl phenylacetate, 4-Acetylphenylacetic acid), the expected solubility profile is categorized below.

Table 1: Predicted Solubility Landscape at 298.15 K

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (> 150 mg/mL)Strong dipole-dipole interactions with the acetyl/ester groups.
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)Excellent dispersion force matching; "universal" solvent for aromatic esters.
Esters/Ketones Ethyl Acetate, AcetoneHigh (> 80 mg/mL)"Like-dissolves-like" principle; compatible polarity and functional groups.
Alcohols Methanol, Ethanol, IPAModerate (20–60 mg/mL)Soluble at high temps; limited by the lipophilic benzyl group at low temps. Ideal for Recrystallization.
Aromatics Toluene, XyleneModerate (30–70 mg/mL)

stacking interactions with the benzyl/phenyl rings.
Alkanes n-Hexane, n-HeptaneLow (< 5 mg/mL)Polarity of the acetyl group creates a miscibility gap. Ideal Anti-solvent.
Water WaterInsoluble (< 0.1 mg/mL)Hydrophobic effect dominates; lack of H-bond donors prevents solvation.

Experimental Protocol: Laser Dynamic Monitoring

To generate a definitive solubility curve (Mole Fraction


 vs. Temperature 

), the Laser Dynamic Method is the industry gold standard for speed and accuracy. This method eliminates the sampling errors inherent in gravimetric analysis.
Workflow Logic

The following diagram illustrates the decision matrix for obtaining and validating solubility data.

SolubilityWorkflow Start Start: Solid Sample (CAS 1429507-88-9) SolventSelect Select Solvent Set (Polar/Non-polar/Protic) Start->SolventSelect Prep Prepare Excess Mixture (Solid > Saturation) SolventSelect->Prep Heat Heat to T_max (e.g., 333 K) Dissolution Prep->Heat Cool Controlled Cooling (-0.1 K/min) Laser Transmissivity Monitor Heat->Cool Detect Detect Nucleation Point (Transmissivity Drop) Cool->Detect Calc Calculate Mole Fraction (x) Detect->Calc Model Fit to Apelblat Model Calc->Model Model->SolventSelect Next Solvent

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology
  • Apparatus: Use a jacketed glass vessel equipped with a laser transmissivity probe and a precision temperature probe (

    
     K).
    
  • Preparation: Weigh a precise mass (

    
    ) of this compound and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture until fully dissolved (transmissivity

    
    ).
    
  • Nucleation Detection: Cool the solution at a slow, controlled rate (e.g.,

    
     K/h). The temperature at which transmissivity drops sharply is recorded as the saturation temperature (
    
    
    
    ) for that specific concentration.
  • Iteration: Add more solvent to the same vessel (dilution) and repeat to obtain multiple points (

    
     vs. 
    
    
    
    ) without re-weighing solid.

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model is most effective for correlating solubility data of asymmetrical esters in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived via multivariate regression.
    
Thermodynamic Dissolution Functions (van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:



  • Interpretation:

    • If

      
      : Endothermic dissolution (Solubility increases with T).
      
    • If

      
      : Non-spontaneous dissolution (Requires energy input/heating).
      

Application: Recrystallization Strategy

For purification of this compound, a Cooling Crystallization or Anti-solvent Crystallization approach is recommended based on the predicted profile.

Solvent Selection Logic

The ideal system maximizes yield (high


 between 

and

) and purity.

RecrystallizationLogic Input Crude this compound CheckEthanol Solubility in Hot Ethanol? Input->CheckEthanol YesEthanol Yes (High T) CheckEthanol->YesEthanol High NoEthanol No (Too Insoluble) CheckEthanol->NoEthanol Low CheckCold Solubility in Cold Ethanol? YesEthanol->CheckCold GoodYield Low Solubility (Cold) -> USE ETHANOL CheckCold->GoodYield Low TryDCM Dissolve in DCM (High Sol) NoEthanol->TryDCM AddHexane Add Hexane (Anti-solvent) TryDCM->AddHexane Precip Controlled Precipitation AddHexane->Precip

Figure 2: Decision Logic for Recrystallization Solvent Selection.

Recommendation:

  • Primary Candidate: Ethanol or Isopropanol. (Likely steep solubility curve).

  • Secondary Candidate (Anti-solvent): Dissolve in Ethyl Acetate; precipitate with n-Heptane.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • ChemSrc. (2025). "this compound - CAS 1429507-88-9 Properties". Chemical Source Database. Link

Sources

A Technical Guide to the Synthesis, Biological Evaluation, and Structure-Activity Relationships of Benzyl 2-(4-acetylphenyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl 2-(4-acetylphenyl)acetate scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide provides a comprehensive literature review of related compounds to establish a foundation for the rational design, synthesis, and biological evaluation of novel analogs based on this core structure. By examining the synthesis of key precursors, such as 4-acetylphenylacetic acid, and the diverse biological activities of structurally similar phenylacetate and benzyl derivatives, this document aims to equip researchers with the necessary knowledge to investigate this compound class for potential therapeutic applications, particularly in the areas of anti-inflammatory, anticancer, and enzyme-inhibitory agents.

Introduction: The Rationale for Investigating this compound Analogs

The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant driver in drug discovery. The phenylacetic acid moiety is a well-established pharmacophore present in a variety of clinically used drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The benzyl ester functionality is also a common feature in medicinal chemistry, often employed to modulate physicochemical properties such as lipophilicity and metabolic stability.

The combination of these two motifs in the form of this compound presents an intriguing starting point for the development of new bioactive molecules. The 4-acetyl group, in particular, offers a key point for chemical modification, allowing for the exploration of a wide range of structural diversity and the potential for targeted interactions with biological macromolecules. This guide will delve into the synthetic pathways to access this core structure and its analogs, explore the potential biological targets based on existing literature of related compounds, and propose a framework for understanding the structure-activity relationships (SAR) within this chemical series.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound analogs can be logically approached in two main stages: the preparation of the substituted phenylacetic acid core and its subsequent esterification.

Synthesis of the 4-Acetylphenylacetic Acid Core

The key precursor, 4-acetylphenylacetic acid, can be synthesized through several established routes. One common approach involves the modification of commercially available starting materials.

Protocol 1: Synthesis of 4-Acetylphenylacetic Acid from 4-Aminophenylacetic Acid

This multi-step synthesis provides a versatile route to the desired intermediate.

  • Protection of the Amino Group: The amino group of 4-aminophenylacetic acid is first protected, for example, by acetylation with acetic anhydride.

  • Friedel-Crafts Acylation: The protected aniline derivative then undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group at the 4-position.

  • Deprotection: Finally, the protecting group is removed to yield 4-acetylphenylacetic acid.

Workflow for the Synthesis of 4-Acetylphenylacetic Acid:

G A 4-Aminophenylacetic Acid B Protection (e.g., Acetylation) A->B C N-Acetyl-4-aminophenylacetic Acid B->C D Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C->D E N-Acetyl-4-acetylphenylacetic Acid D->E F Deprotection E->F G 4-Acetylphenylacetic Acid F->G

Caption: Synthetic pathway to 4-acetylphenylacetic acid.

Esterification with Benzyl Alcohol

The final step in the synthesis of the parent compound is the esterification of 4-acetylphenylacetic acid with benzyl alcohol.

Protocol 2: Fischer-Speier Esterification

This is a classic and efficient method for ester formation.

  • Reaction Setup: 4-Acetylphenylacetic acid and an excess of benzyl alcohol are dissolved in a suitable solvent (e.g., toluene).

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction and Work-up: The mixture is heated under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. After completion, the reaction is neutralized, washed, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Synthesis of Analogs

The true potential of this scaffold lies in the synthesis of its analogs. The following modifications can be systematically explored:

  • Modification of the Acetyl Group: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for further elaboration, such as through aldol condensation to introduce new carbon-carbon bonds.

  • Substitution on the Phenyl Ring: Additional substituents can be introduced on the phenyl ring of the phenylacetic acid moiety to probe electronic and steric effects.

  • Variation of the Benzyl Group: The benzyl group can be substituted with various functional groups to modulate its properties.

  • Ester Analogs: The benzyl ester can be replaced with other alkyl or aryl esters to investigate the impact of the ester group on activity.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data on this compound analogs is scarce, a review of the literature on structurally related compounds provides valuable insights into their potential therapeutic applications and guides the formulation of SAR hypotheses.

Anti-inflammatory and Analgesic Activity

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • SAR Insights from Related Compounds: Studies on biphenylylacetic acids have shown that substitution on the phenyl ring significantly influences anti-inflammatory and analgesic activities. For example, the introduction of a fluoro group has been shown to enhance anti-inflammatory potency[1]. The presence of a sulfonamide moiety in some acetylated aromatic compounds has also been linked to improved COX-2 selectivity[2].

Hypothesis for this compound Analogs:

  • Analogs with electron-withdrawing groups on the phenyl ring may exhibit enhanced anti-inflammatory activity.

  • Modification of the acetyl group to mimic the spatial arrangement of known COX inhibitors could lead to potent and selective compounds.

Proposed Experimental Workflow for Anti-inflammatory Screening:

G A Synthesized Analogs B In vitro COX-1/COX-2 Inhibition Assay A->B D In vivo Carrageenan-induced Paw Edema Assay A->D C Determine IC50 values B->C F Structure-Activity Relationship (SAR) Analysis C->F E Assess Anti-inflammatory Activity D->E E->F

Caption: Workflow for evaluating anti-inflammatory activity.

Anticancer Activity

Several classes of compounds bearing phenylacetate and benzyl moieties have demonstrated anticancer properties through various mechanisms.

  • Insights from Related Compounds: Benzyl derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3] Additionally, some acetylated phenyl derivatives have shown antiproliferative activity against various cancer cell lines. A study on 2-[(4-acetylphenyl)carbamoyl]phenyl acetate revealed considerable anti-proliferative activity.[4]

Hypothesis for this compound Analogs:

  • Analogs designed to mimic the binding of known EGFR inhibitors could exhibit potent anticancer activity.

  • Modifications that increase cellular uptake and target engagement could lead to effective antiproliferative agents.

Protocol 3: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[3]

Enzyme Inhibition

The structural features of this compound suggest potential for the inhibition of various enzymes.

  • Insights from Related Compounds: Phenylacetic acid esters have been designed and synthesized as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways.[5] Other related heterocyclic derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.[6]

Hypothesis for this compound Analogs:

  • The acetylphenyl moiety could be tailored to fit into the active site of enzymes like lipoxygenases or acetylcholinesterase.

  • The benzyl ester portion can be modified to enhance binding affinity and selectivity.

Data Presentation and Analysis

To facilitate the analysis of structure-activity relationships, it is crucial to present the synthesized data in a clear and organized manner.

Table 1: Proposed Data Summary for this compound Analogs

Compound IDR1 (Phenyl Ring Substitution)R2 (Acetyl Group Modification)R3 (Benzyl Group Substitution)Anti-inflammatory Activity (IC50, µM)Anticancer Activity (IC50, µM)Enzyme Inhibition (IC50, µM)
Parent H=OH
Analog 1 4-F=OH
Analog 2 H-OHH
Analog 3 H=NOHH
Analog 4 H=O4-Cl

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. This technical guide has outlined rational synthetic strategies to access the core structure and a diverse range of its analogs. Based on a comprehensive review of the literature on related compounds, potential biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects, have been proposed.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of these analogs. The data generated from these studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further optimization. The versatility of the 4-acetylphenylacetic acid core, coupled with the established pharmacological relevance of the benzyl phenylacetate motif, makes this an exciting and promising field for medicinal chemistry exploration.

References

  • Nonsteroidal antiinflammatory agents. 2.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC.
  • Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti-inflammatory and cyclooxygenase (COX-1 and COX-2) inhibitory activities. Der Pharma Chemica.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PubMed.
  • Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR compar
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar.
  • Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)
  • Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace.
  • Benzyl 2-(4-hydroxyphenyl)
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Biological activity of benzyl 2-oxoacet
  • Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry.
  • Preparation of p-acetylphenyl acetate.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide.
  • Phenylacetic acid benzylamides.
  • Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosph
  • BENZYL 2-(4-(BENZYLOXY)PHENYL)
  • Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lun
  • Benzyl 2-oxo-2-(4-phenylphenyl)
  • SAR Study on Reactivators of Ethyl-Paraoxon Inhibited Acetylcholinesterase. Letters in Drug Design & Discovery.
  • Pro-drug SAR studies: Examples of ester pro-drugs.

Sources

Technical Guide: Thermodynamic Stability of Benzyl 2-(4-acetylphenyl)acetate

[1][2]

Executive Summary

This compound (C₁₇H₁₆O₃) presents a dual-stability challenge common to aryl-alkyl esters: it possesses a hydrolytically labile ester linkage and a photosensitive acetophenone moiety.[1][2] While thermally stable under standard processing conditions (<150°C), its thermodynamic profile is governed by pH-dependent hydrolysis and UV-induced radical fragmentation.[1][2] This guide outlines the theoretical underpinnings of these instabilities and provides validated protocols for their empirical determination.

Chemical Identity & Structural Analysis[2][3][4]

ParameterData
IUPAC Name This compound
CAS Number 1429507-88-9
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Core Moieties 1.[1][2][3][4][5][6][7] Benzyl Ester: Susceptible to

hydrolysis.2.[1][2] Acetophenone: UV chromophore (

), susceptible to Norrish reactions.[1]
Predicted LogP ~3.2 (Lipophilic)

Thermodynamic Stability Profile

Hydrolytic Stability (Chemical Thermodynamics)

The benzyl ester bond is the primary locus of chemical instability. Unlike aliphatic esters, the benzyl group provides resonance stabilization to the leaving group (benzyl alcohol) intermediate, slightly accelerating hydrolysis rates under alkaline conditions.

  • Mechanism: Base-catalyzed hydrolysis follows the

    
     mechanism  (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1][2] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to release benzyl alcohol and the 4-acetylphenylacetate anion.
    
  • Kinetics: The reaction follows pseudo-first-order kinetics in buffered aqueous solutions:

    
    
    Where 
    
    
    .[1][2]
Photostability (Photochemical Thermodynamics)

The 4-acetyl group acts as an intrinsic photosensitizer.[1][2] Upon absorption of UV light (typically

1
  • Norrish Type I:

    
    -cleavage at the acetyl group (less likely in solid state).[1][2]
    
  • Hydrogen Abstraction: The carbonyl oxygen in the excited state can abstract a hydrogen from the benzylic position (or solvent), leading to pinacol formation or oxidation.

Thermal Stability
  • Melting Point: Predicted range 55°C – 75°C (based on structural analogs like benzyl phenylacetate).[1][2]

  • Degradation: Thermogravimetric Analysis (TGA) typically shows onset of volatilization/degradation >200°C. However, prolonged exposure to temperatures >60°C may induce transesterification if trace alcohols are present.[1]

Degradation Pathways & Visualization

The following diagram illustrates the primary degradation routes. Note the bifurcation between pH-driven hydrolysis and light-driven radical chemistry.[1][2]

DegradationPathwaysParentThis compound(C17H16O3)TetraIntTetrahedralIntermediateParent->TetraInt+OH- / H2O (pH > 7)ExcitedExcited Triplet State(n -> pi*)Parent->ExcitedUV Light (hν)Acid4-Acetylphenylacetic Acid(Hydrolysis Product)TetraInt->AcidAlcoholBenzyl Alcohol(Leaving Group)TetraInt->AlcoholRadicalBenzylic RadicalsExcited->RadicalH-AbstractionDimerPinacol Dimers /Oxidation ProductsRadical->DimerRecombination

Figure 1: Mechanistic degradation pathways showing hydrolytic cleavage (Red) and photochemical transformation (Green).[1]

Experimental Protocols

Protocol A: Determination of pH-Rate Profiles

Objective: To quantify the specific base catalysis constant (

1
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 2.0, 4.0, 6.0, 7.4, and 9.0. Ionic strength (

    
    ) should be adjusted to 0.1 M with KCl.[1][2]
    
  • Stock Solution: Dissolve this compound in Acetonitrile (ACN) to 1 mg/mL.

  • Initiation: Spike 100 µL of stock into 9.9 mL of pre-heated buffer (37°C, 50°C, 60°C) in amber glass vials. Final organic solvent concentration should be

    
    .[1][2]
    
  • Sampling: At

    
     hours, remove 500 µL aliquots.
    
  • Quenching: Immediately dilute with 500 µL cold ACN:0.1% TFA (1:1) to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase: Gradient 10%

      
       90% ACN in Water (+0.1% Formic Acid).[1][2]
      
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1][2]
Protocol B: Photostability Stress Testing (ICH Q1B)

Objective: To confirm the susceptibility of the acetophenone moiety to UV degradation.

  • Sample Prep: Spread 5 mg of solid substance in a thin layer (<1 mm) inside a quartz petri dish. Prepare a parallel dark control wrapped in aluminum foil.

  • Exposure: Place samples in a photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.

    • Target Exposure: 1.2 million lux hours (visible) and 200 W[1]·h/m² (UV).[1][2]

  • Post-Exposure Analysis: Dissolve both exposed and dark samples in ACN.

  • Evaluation: Compare purity profiles. The appearance of peaks at RRT < 0.5 (likely polar acids) or RRT > 1.2 (dimers) indicates photodegradation.[1]

Stability Testing Workflow

The following flowchart defines the decision matrix for stability characterization.

StabilityWorkflowStartStart: Solid StateCharacterizationDSCDSC / TGA(Thermal Baseline)Start->DSCSolubilitySolubility Profiling(LogP, pKa)Start->SolubilityStressForced Degradation(Stress Testing)DSC->StressSolubility->StressAcidBaseHydrolysis(pH 1-13)Stress->AcidBaseOxidationOxidation(H2O2)Stress->OxidationPhotoPhotolysis(Xenon/UV)Stress->PhotoAnalysisHPLC-PDA / LC-MSAnalysisAcidBase->AnalysisOxidation->AnalysisPhoto->AnalysisModelKinetic Modeling(Arrhenius / Shelf-life)Analysis->Model

Figure 2: Integrated workflow for thermodynamic stability assessment.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2] Link

  • ICH Harmonised Tripartite Guideline. (1996).[1][2] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2] Link

  • Amidon, G. L., et al. (1995).[1] "A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in Vitro Drug Product Dissolution and in Vivo Bioavailability." Pharmaceutical Research, 12(3), 413–420.[1] Link

  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1][2] Springer US.[1][2] (General reference for ester hydrolysis kinetics).

  • PubChem. (2023).[1][2] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2] Link[1]

An In-depth Technical Guide to Benzyl 2-(4-acetylphenyl)acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(4-acetylphenyl)acetate, a niche ester with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles to detail its fundamental properties, a proposed synthetic route via Fischer-Speier esterification, and predicted analytical characterization. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this compound and its derivatives.

Introduction

This compound is an organic ester that incorporates a benzyl group, a phenyl ring, and a ketone functionality. While not a widely commercialized chemical, its structure presents interesting possibilities as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where the acetophenone moiety is a known pharmacophore. This guide provides a detailed examination of its molecular specifications and a robust, proposed methodology for its synthesis and characterization.

Physicochemical Properties

The fundamental properties of this compound have been calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₃Calculated
Molecular Weight 268.31 g/mol Calculated
IUPAC Name This compoundSystematic
CAS Number Not assigned

Proposed Synthesis: Fischer-Speier Esterification

The most direct and classical approach for the synthesis of this compound is the Fischer-Speier esterification of (4-acetylphenyl)acetic acid with benzyl alcohol, utilizing an acid catalyst.[1][2] This method is widely employed for the preparation of esters due to its reliability.[3]

Reaction Scheme

Fischer_Esterification cluster_products reactant1 (4-acetylphenyl)acetic acid plus1 + reactant2 Benzyl alcohol catalyst H⁺ (cat.) product this compound water Water catalyst->product Reflux plus2 +

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • (4-acetylphenyl)acetic acid (CAS: 7398-52-9)[4][5]

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (4-acetylphenyl)acetic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (as solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (or p-TsOH).

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow arrow arrow start Combine Reactants & Catalyst in Toluene reflux Reflux with Dean-Stark Trap start->reflux workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reflux->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Step-by-step synthesis workflow.

Analytical Characterization (Predicted)

Due to the absence of published experimental data, the following analytical characteristics are predicted based on the known spectral properties of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic protons (benzyl group): A multiplet around δ 7.30-7.40 ppm (5H).

  • Aromatic protons (phenylacetate group): Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, likely around δ 7.45 and 7.95 ppm (2H each, AA'BB' system).

  • Benzylic protons (-O-CH₂-Ph): A singlet around δ 5.15 ppm (2H).

  • Methylene protons (-CO-CH₂-Ar): A singlet around δ 3.70 ppm (2H).

  • Acetyl methyl protons (-CO-CH₃): A singlet around δ 2.60 ppm (3H).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Ester carbonyl carbon: ~171 ppm.

  • Ketone carbonyl carbon: ~197 ppm.

  • Aromatic carbons: Multiple signals between 128-140 ppm.

  • Benzylic carbon (-O-CH₂-Ph): ~67 ppm.

  • Methylene carbon (-CO-CH₂-Ar): ~41 ppm.

  • Acetyl methyl carbon (-CO-CH₃): ~26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • Ester C=O stretch: A strong absorption band around 1735 cm⁻¹.

  • Ketone C=O stretch: A strong absorption band around 1685 cm⁻¹.

  • C-O stretch (ester): A band in the region of 1250-1100 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

  • sp² C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • sp³ C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 268. Key fragmentation patterns would likely include:

  • Loss of the benzyl group: A prominent peak at m/z = 91 (tropylium ion).

  • Loss of the benzyloxy group: A peak at m/z = 107.

  • Cleavage of the ester bond: Fragments corresponding to the acylium ion.

Potential Applications

Given its structure, this compound could serve as a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: The acetophenone moiety is present in numerous active pharmaceutical ingredients. This compound could be a precursor for the synthesis of novel drug candidates.

  • Organic Synthesis: The ketone and ester functionalities offer multiple reaction sites for further chemical transformations, making it a versatile building block for more complex molecular architectures.

Conclusion

This technical guide provides a theoretical yet scientifically grounded framework for the synthesis and characterization of this compound. The proposed Fischer-Speier esterification protocol is a robust and well-established method that should be readily applicable for the preparation of this compound. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized product. It is hoped that this guide will facilitate further research into the properties and potential applications of this and related compounds.

References

  • Molbase. (n.d.). 7398-52-9 (4-acetylphenyl)acetic acid. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]

Sources

Technical Whitepaper: Predictive Metabolic Profiling of Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-confidence predictive analysis of the metabolic fate of Benzyl 2-(4-acetylphenyl)acetate . As a lipophilic ester, this molecule functions structurally as a prodrug precursor. Its metabolic trajectory is governed by a rapid "gatekeeper" hydrolytic event, followed by divergent processing of its two primary synthons: the benzyl alcohol leaving group and the pharmacophore-like 4-acetylphenylacetic acid core.

This analysis synthesizes established Structure-Activity Relationship (SAR) principles, enzymatic kinetics of carboxylesterases (CES), and Phase I/II detoxification pathways to map the predicted biotransformation landscape.

Physicochemical & Structural Analysis

Before delineating pathways, we must understand the substrate's interaction with the biological matrix.

  • Chemical Structure: C

    
    H
    
    
    
    O
    
    
  • Lipophilicity (Predicted LogP): ~3.2 – 3.8.

    • Implication: High membrane permeability; likely Class II in the Biopharmaceutics Classification System (BCS).

  • Lability: The benzyl ester bond is chemically and enzymatically labile.

  • Electronic Effects: The para-acetyl group on the phenyl ring acts as an electron-withdrawing group (EWG), potentially increasing the acidity of the benzylic protons on the acetate side chain, but its primary metabolic impact is as a substrate for carbonyl reduction.

Primary Phase I Metabolism: The Hydrolytic Gatekeeper

The defining metabolic event for this compound is hydrolysis . Upon entering the systemic circulation or passing through the intestinal wall/liver, the molecule encounters ubiquitous esterases.

Mechanism: Carboxylesterase (CES) Mediated Cleavage

The benzyl ester moiety is a high-affinity substrate for Carboxylesterase 1 (CES1) (predominant in the liver) and Carboxylesterase 2 (CES2) (predominant in the intestine).

  • Reaction: Hydrolysis[1][2][3][4]

  • Enzymes: hCES1, hCES2, and Paraoxonase (PON1) in plasma.

  • Kinetics: Expected to be rapid (

    
     min in microsomes).
    
  • Products:

    • Benzyl Alcohol (Leaving Group)[5]

    • 4-Acetylphenylacetic acid (Core Acid)

Technical Note: In rodent models (rats/mice), plasma esterase activity is significantly higher than in humans. When designing preclinical studies, avoid direct extrapolation of plasma half-life from rodents to humans without adjusting for species-specific CES expression [1].

Divergent Metabolic Pathways

Following hydrolysis, the two fragments enter distinct metabolic cascades.

Pathway A: Fate of Benzyl Alcohol (The Leaving Group)

This pathway is well-characterized and serves as a standard reference for benzyl ester prodrugs.

  • Oxidation (Phase I): Benzyl alcohol is oxidized to Benzaldehyde by Alcohol Dehydrogenase (ADH), and rapidly further oxidized to Benzoic Acid by Aldehyde Dehydrogenase (ALDH).

  • Conjugation (Phase II): Benzoic acid undergoes amino acid conjugation with Glycine in the mitochondrial matrix, catalyzed by Glycine N-acyltransferase (GLYAT) .

  • Terminal Metabolite: Hippuric Acid (excreted in urine).

Pathway B: Fate of 4-Acetylphenylacetic Acid (The Core)

The core structure resembles NSAID scaffolds (e.g., related to ibufenac or diclofenac precursors).

  • Ketone Reduction (Phase I):

    • The para-acetyl group is susceptible to reduction by Carbonyl Reductases (CBR1) or cytosolic ADH.

    • Product: 4-(1-hydroxyethyl)phenylacetic acid . This creates a chiral center, leading to enantiomeric secondary alcohols.

  • Acyl Glucuronidation (Phase II):

    • The free carboxylic acid (revealed after hydrolysis) is a substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT2B7 or UGT1A9.

    • Product: 4-acetylphenylacetyl-glucuronide (Acyl-glucuronide).

    • Risk Factor:[5] Acyl glucuronides can be reactive electrophiles, potentially binding covalently to plasma proteins (haptenization), though phenylacetic acid derivatives are generally less reactive than 2-arylpropionic acids (profens).

  • Ether Glucuronidation (Phase II):

    • The reduced alcohol (from step 1) can also be glucuronidated.

    • Product: Glucuronide ether of 4-(1-hydroxyethyl)phenylacetic acid.

Visualizing the Predicted Pathways

The following diagram illustrates the cascade from the parent ester to terminal metabolites.

MetabolicPathway Parent This compound (Parent Ester) BenzylAlc Benzyl Alcohol Parent->BenzylAlc Hydrolysis (CES1/CES2) AcidCore 4-Acetylphenylacetic Acid (Active Core) Parent->AcidCore Hydrolysis (CES1/CES2) Benzoic Benzoic Acid BenzylAlc->Benzoic Oxidation (ADH/ALDH) ReducedAlc 4-(1-hydroxyethyl)phenylacetic acid (Reduced Ketone) AcidCore->ReducedAlc Reduction (CBR1/ADH) AcylGluc Acyl-Glucuronide (Reactive Potential) AcidCore->AcylGluc Glucuronidation (UGT) Hippuric Hippuric Acid (Urine Excretion) Benzoic->Hippuric Conjugation (GLYAT + Glycine) EtherGluc Ether-Glucuronide (Stable Conjugate) ReducedAlc->EtherGluc Glucuronidation (UGT)

Figure 1: Predicted biotransformation map showing the hydrolytic split and subsequent Phase I/II processing.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended.

Protocol A: Metabolic Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (


) and identify the primary hydrolytic compartment.
  • Test Systems:

    • Pooled Human Liver Microsomes (HLM).

    • Pooled Human Intestinal Microsomes (HIM).

    • Human Plasma (to assess PON1 activity).

  • Incubation:

    • Substrate conc: 1 µM (below

      
       to ensure first-order kinetics).
      
    • Timepoints: 0, 5, 15, 30, 60 min.

    • Cofactors: NADPH is not required for the hydrolysis step but is required to observe the subsequent ketone reduction or CYP oxidation.

  • Analysis: LC-MS/MS monitoring disappearance of Parent and appearance of Acid Core (MRM mode).

Protocol B: Metabolite Identification (MetID)

Objective: Confirm the formation of glucuronides and reduced ketone species.

MetID_Workflow Step1 Incubation (Hepatocytes + Parent) Step2 Quench (Acetonitrile + Internal Std) Step1->Step2 Step3 Centrifugation (4000g, 10 min) Step2->Step3 Step4 LC-HRMS Analysis (Q-TOF or Orbitrap) Step3->Step4 Step5 Data Processing (Mass Defect Filtering) Step4->Step5

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for definitive metabolite identification.

Key Mass Shifts to Monitor:

Transformation Mass Shift (Da) Mechanism

| Hydrolysis | -90.047 | Loss of Benzyl group (


) |
| Ketone Reduction  | +2.016 | 

| | Glucuronidation | +176.032 | Addition of Glucuronic Acid | | Glycine Conj. | +57.021 | Benzoic acid

Hippuric acid |

Toxicology Implications

  • Benzyl Alcohol Accumulation: In adults, the conversion to hippuric acid is efficient. However, in neonates, the immature glycine conjugation pathway can lead to "Gasping Syndrome" [2]. This molecule should be flagged for pediatric contraindications.

  • Acyl Glucuronide Reactivity: The formation of the acyl glucuronide on the phenylacetic acid moiety presents a risk of immune-mediated toxicity (idiosyncratic drug-induced liver injury), although this risk is generally lower for phenylacetic acids compared to profens [3].

References

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors: an update. Expert Opinion on Therapeutic Patents, 21(8), 1159–1171.

  • Centers for Disease Control (CDC). (1982). Neonatal Deaths Associated with Use of Benzyl Alcohol—United States. Morbidity and Mortality Weekly Report.

  • Regan, S. L., et al. (2010). The Role of Acyl Glucuronides in Drug Toxicity. Chemical Research in Toxicology, 23(9), 1452–1464.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405.

Sources

Methodological & Application

Step-by-step synthesis protocol for Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of Benzyl 2-(4-acetylphenyl)acetate (CAS: N/A for specific ester, Analogous to Benzyl Phenylacetate CAS: 102-16-9), a functionalized aromatic ester relevant to medicinal chemistry and material science research. The protocol utilizes a Fischer-Speier esterification driven by azeotropic water removal.[1] This method is selected for its robustness, scalability, and use of cost-effective reagents, making it superior to coupling-agent methods (e.g., DCC/DMAP) for multi-gram preparations.

The guide targets researchers requiring high-purity intermediates. It emphasizes reaction kinetics control, byproduct management (specifically the prevention of self-aldol condensation of the acetyl group), and rigorous purification strategies.

Reaction Scheme & Mechanistic Rationale

Transformation: 4-Acetylphenylacetic acid + Benzyl Alcohol


 this compound + 

Rationale for Experimental Design:

  • Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is preferred over sulfuric acid. Sulfuric acid can cause charring and sulfonation of the benzyl alcohol, whereas p-TsOH provides a milder yet effective proton source [1].

  • Equilibrium Shift: The reaction is reversible (

    
    ). To drive the reaction to completion, we employ a Dean-Stark apparatus  using toluene as an entrainer to continuously remove water (Le Chatelier's principle) [2].
    
  • Stoichiometry: A slight excess of the acid component (1.1 equiv) is often used to ensure full consumption of the alcohol, or vice-versa depending on which reagent is easier to remove. Here, we use a slight excess of Benzyl Alcohol (1.2 equiv) because the unreacted alcohol can be easily separated via vacuum distillation or chromatography, ensuring the valuable acetyl-acid is fully converted.

Safety & Hazard Assessment

ReagentHazard ClassHandling Protocol
4-Acetylphenylacetic acid Irritant (Skin/Eye)Handle in fume hood; avoid dust inhalation.
Benzyl Alcohol Acute Tox.[2] (Oral/Inhalation)Wear nitrile gloves; avoid contact with skin.
p-Toluenesulfonic Acid CorrosiveUse chemically resistant spatula; avoid metal contact.
Toluene Flammable, ReprotoxicStrict Fume Hood Use . Ground glassware to prevent static discharge.

Materials & Equipment

Reagents:

  • 4-Acetylphenylacetic acid (>98% purity)[3]

  • Benzyl alcohol (Anhydrous, 99.5%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (ACS Reagent Grade)

  • Sodium bicarbonate (sat. aq.)

  • Brine (sat. aq. NaCl)[4]

  • Ethyl Acetate / Hexanes (for purification)[5]

Equipment:

  • 250 mL Round-bottom flask (RBF) (2-neck)

  • Dean-Stark trap[1]

  • Reflux condenser[1][4][6]

  • Magnetic stirrer & Hotplate with oil bath

  • Nitrogen inlet (optional but recommended to prevent oxidation)

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Charge the Vessel: To a 250 mL 2-neck RBF equipped with a magnetic stir bar, add 4-acetylphenylacetic acid (17.8 g, 100 mmol) .

  • Solvent Addition: Add Toluene (100 mL) . The solid may not dissolve completely at room temperature; this is normal.

  • Reagent Addition: Add Benzyl alcohol (12.4 mL, 120 mmol) via syringe.

  • Catalyst Addition: Add p-TsOH·H₂O (0.95 g, 5 mmol) (approx. 5 mol%).

  • Setup: Attach the Dean-Stark trap filled with toluene and mount the reflux condenser on top. Connect a nitrogen line to the top of the condenser (bubbler) to maintain an inert atmosphere [1].

Phase 2: Reflux & Dehydration
  • Initiate Reflux: Heat the oil bath to ~130°C to achieve a vigorous reflux. Toluene/Water azeotrope (bp 85°C) will begin to distill into the trap.

  • Monitor Progress: Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor the water collection in the Dean-Stark trap. Theoretical water yield is ~1.8 mL. The reaction is complete when water evolution ceases.

    • TLC Monitoring: Elute with 30% Ethyl Acetate in Hexanes. Look for the disappearance of the starting acid (

      
      , streaks) and appearance of the ester (
      
      
      
      ).
Phase 3: Workup
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Transfer the toluene solution to a separatory funnel.

    • Wash 1: Saturated NaHCO₃ (2 x 50 mL) . Crucial Step: This removes the catalyst (p-TsOH) and any unreacted starting acid. Caution: CO₂ gas evolution will occur; vent frequently.

    • Wash 2: Distilled Water (50 mL) .

    • Wash 3: Brine (50 mL) .

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter off the solids.[3][4][6]
    
  • Concentration: Remove the toluene using a rotary evaporator at 50°C under reduced pressure. You will obtain a crude oil (usually pale yellow).

Phase 4: Purification
  • Option A (High Purity): Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 5%

      
       20% Ethyl Acetate in Hexanes.
      
  • Option B (Bulk Scale): High-Vacuum Distillation.

    • Remove excess benzyl alcohol (bp 205°C @ atm) via short-path distillation under high vacuum (<1 mmHg). The product ester has a significantly higher boiling point and will remain in the pot or distill at a much higher temperature.

Data Analysis & Characterization

Expected Yield: 85–92% (isolated).

TechniqueExpected Signal/ObservationStructural Assignment
1H NMR (CDCl₃, 400 MHz)

2.58 (s, 3H)
Acetyl methyl group (-COCH₃)

3.75 (s, 2H)
Benzylic methylene (Ph-CH₂-CO)

5.15 (s, 2H)
Ester benzylic methylene (-O-CH₂-Ph)

7.20 - 7.95 (m, 9H)
Aromatic protons (Overlap of two rings)
IR Spectroscopy 1735 cm⁻¹Ester C=O stretch
1680 cm⁻¹Ketone C=O stretch (conjugated)
TLC Single spot, UV activeHigh purity confirmation

Process Visualization (Workflow)

SynthesisWorkflow Start Start: Reagent Preparation Mix Mix: Acid + BnOH + p-TsOH in Toluene Start->Mix Reflux Reflux (Dean-Stark) 4-6 Hours @ 130°C Mix->Reflux Check Checkpoint: Water Evolution Ceased? Reflux->Check Check->Reflux No (Continue) Workup Workup: Wash w/ NaHCO3, Brine Dry w/ MgSO4 Check->Workup Yes (Complete) Purify Purification: Flash Chromatography or Vacuum Distillation Workup->Purify Final Final Product: This compound Purify->Final

Caption: Figure 1. Logical workflow for the acid-catalyzed azeotropic esterification process.

References

  • Org.[3][6] Synth. (1955). Phenylacetic Acid.[1][3][5][6][7] Organic Syntheses, Coll. Vol. 4, p.760.[6] Retrieved February 26, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Benzyl 2-(4-acetylphenyl)acetate as a Bifunctional Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-(4-acetylphenyl)acetate is a high-value bifunctional intermediate characterized by two chemically distinct reactive centers: an acetyl group (ketone) and a benzyl-protected carboxylate . Its primary pharmaceutical utility lies in its ability to serve as an orthogonal building block . The benzyl ester provides robust protection for the carboxylic acid functionality, allowing for selective derivatization of the acetyl group—typically via condensation (hydrazone formation) or rearrangement (Beckmann)—under conditions that would otherwise compromise a free acid or alkyl ester.

This guide details two critical workflows:

  • ADC Linker Synthesis: Generating acid-labile acyl hydrazone linkers for calicheamicin-class payloads.

  • API Synthesis: Production of Actarit (4-acetamidophenylacetic acid) via the Beckmann rearrangement.

Chemical Properties & Structural Advantages[1]

The structural duality of this intermediate allows for "Right-to-Left" synthesis, where the payload is attached before the linker is activated for antibody/protein conjugation.

PropertySpecification
Chemical Name This compound
CAS Number 1429507-88-9
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Key Functionality Acetyl: Electrophilic center for hydrazone/oxime formation.Benzyl Ester: Carboxyl protection cleavable by neutral hydrogenolysis (

).
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.
Why Benzyl Ester? (The Causality of Choice)

In the synthesis of acid-sensitive linkers (like hydrazones used in ADCs), methyl or ethyl esters are often unsuitable because their removal requires basic hydrolysis (LiOH/NaOH), which can prematurely hydrolyze the hydrazone or degrade sensitive cytotoxic payloads (e.g., enediynes). The benzyl ester is superior here because it is removed via catalytic hydrogenolysis , a neutral and mild process that preserves the integrity of the hydrazone linkage.

Application 1: Antibody-Drug Conjugate (ADC) Linker Synthesis

This protocol describes the use of this compound as a "short-chain" analogue of the classic AcBut linker (4-(4-acetylphenoxy)butanoic acid) used in drugs like Gemtuzumab ozogamicin (Mylotarg).

Mechanism of Action

The acetyl group reacts with a drug-hydrazide to form an acyl hydrazone . This bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the lysosome (pH 4.5–5.0), releasing the cytotoxic payload inside the tumor cell.

Experimental Protocol: Linker-Payload Assembly

Reagents:

  • This compound (1.0 equiv)

  • Payload Hydrazide (e.g., Doxorubicin hydrazide or Calicheamicin derivative) (1.1 equiv)

  • Acetic Acid (Catalytic, 5 mol%)

  • Methanol/DCM (1:1 v/v)

  • Palladium on Carbon (10% Pd/C)

Step-by-Step Workflow:

  • Hydrazone Formation (Condensation):

    • Dissolve this compound in MeOH/DCM.

    • Add the Payload Hydrazide and catalytic Acetic Acid.

    • Stir at ambient temperature for 4–12 hours. Monitor via HPLC for the disappearance of the ketone peak (approx. 254 nm).

    • Note: The benzyl ester remains intact, preventing side reactions between the free acid and the drug's amine/hydroxyl groups.

  • Deprotection (Hydrogenolysis):

    • Isolate the intermediate Benzyl-Linker-Drug.

    • Dissolve in anhydrous THF or Ethanol.

    • Add 10% Pd/C (5% w/w).

    • Stir under

      
       atmosphere (balloon pressure, 1 atm) for 1–2 hours.
      
    • Critical Check: Stop immediately upon consumption of starting material to prevent reduction of the hydrazone C=N bond (though hydrazones are generally resistant to mild hydrogenolysis compared to benzyl esters).

    • Filter through Celite to remove catalyst.

  • Activation (NHS Ester Formation):

    • React the resulting free acid with N-Hydroxysuccinimide (NHS) and EDC·HCl to generate the activated linker-drug construct, ready for conjugation to the Antibody's lysine residues.

Visualization: ADC Linker Assembly Pathway

ADC_Pathway Start This compound (Protected Linker) Inter1 Intermediate 1: Benzyl Ester-Hydrazone-Drug Start->Inter1 Condensation (Cat. AcOH, MeOH) Drug Cytotoxic Drug-Hydrazide (e.g., Calicheamicin deriv.) Drug->Inter1 Acid Intermediate 2: Free Acid-Hydrazone-Drug Inter1->Acid Hydrogenolysis (H2, Pd/C) Final Activated ADC Precursor (NHS Ester) Acid->Final Activation (NHS, EDC)

Caption: Workflow for assembling an acid-labile ADC linker using this compound as the core scaffold.

Application 2: Synthesis of Actarit (Immunomodulator)[2]

Actarit (4-acetamidophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD).[1] While traditional synthesis involves nitration and reduction, using this compound offers a cleaner route via the Beckmann Rearrangement , avoiding nitro-compounds and iron reductions.

Experimental Protocol: Beckmann Rearrangement Route

Reagents:

  • This compound

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Thionyl Chloride (

    
    ) or 
    
    
    
  • Pyridine

Step-by-Step Workflow:

  • Oxime Formation:

    • Reflux this compound with

      
       and Pyridine in Ethanol for 2 hours.
      
    • Yields Benzyl 2-(4-(1-(hydroxyimino)ethyl)phenyl)acetate.

  • Beckmann Rearrangement:

    • Treat the oxime with mild Lewis acid or

      
       in dry ether at 0°C.
      
    • The acetyl oxime rearranges to the acetamido group (

      
      ).
      
    • Advantage:[2][3][4][5] The benzyl ester protects the acetic acid tail from being converted to an acid chloride by the thionyl chloride.

  • Final Deprotection:

    • Catalytic hydrogenolysis (as described in Section 3) removes the benzyl group to yield pure Actarit.

Visualization: Actarit Synthesis Logic

Actarit_Synthesis Start This compound Oxime Oxime Intermediate (C=N-OH) Start->Oxime NH2OH·HCl Pyridine Amide Benzyl 4-acetamidophenylacetate Oxime->Amide Beckmann Rearrangement (SOCl2 or PCl5) Actarit Actarit (API) (Free Acid) Amide->Actarit H2 / Pd-C (Deprotection)

Caption: Conversion of the acetyl intermediate to the acetamido API (Actarit) via Beckmann Rearrangement.

References

  • Hamann, P. R., et al. (2002). "Gemtuzumab Ozogamicin, A Potent Anti-CD33 Antibody-Calicheamicin Conjugate for Treatment of Acute Myeloid Leukemia." Bioconjugate Chemistry. Link (Describes the AcBut linker chemistry analogous to the protocol in Section 3).

  • Hinman, L. M., et al. (1993). "Preparation and Characterization of Monoclonal Antibody Conjugates of the Calicheamicins: A Novel and Potent Family of Antitumor Antibiotics." Cancer Research. Link (Foundational work on hydrazone linkers).

  • Zhou, L., et al. (2009).[1] "A Novel Method for the Synthesis of Actarit."[1] Asian Journal of Chemistry. Link (Contextualizes alternative synthetic routes for Actarit).

  • BenchChem. (2025).[6] "Technical Guide to the Synthesis of Benzyl Phenylacetate." BenchChem Protocols. Link (General protocol for benzyl esterification).

  • Organic Syntheses. "N-Acetyl-N-phenylhydroxylamine and Rearrangement Protocols." Org.[2][7][8] Synth.Link (Standard reference for Beckmann and hydroxylamine chemistry).

Sources

Catalytic hydrogenation of Benzyl 2-(4-acetylphenyl)acetate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrogenation of Benzyl 2-(4-acetylphenyl)acetate

Executive Summary

This technical guide details the catalytic hydrogenation of This compound (1) . This substrate presents a classic "chemoselectivity challenge" in organic synthesis: it contains two reducible functionalities—a benzyl ester and an aromatic ketone .

Depending on the reaction conditions (catalyst, solvent, and additives), the hydrogenation can be directed toward three distinct pathways:

  • Target A (Chemoselective Deprotection): Cleavage of the benzyl ester to yield 2-(4-acetylphenyl)acetic acid , preserving the ketone.

  • Target B (Carbonyl Reduction): Reduction of the ketone to the alcohol or alkane, potentially concurrent with deprotection.

  • Target C (Exhaustive Reduction): Full conversion to the ethyl-substituted acid or alcohol.

This protocol prioritizes Target A , as the preservation of the acetyl group is critical for downstream derivatization in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical intermediates.

Reaction Pathway & Mechanistic Logic

The selectivity is governed by the relative rates of adsorption and hydrogenation of the C-O bond (benzyl ester) versus the C=O bond (ketone) on the metal surface.

  • Benzyl Ester Hydrogenolysis: Typically facile on Pd surfaces. Mechanism involves oxidative addition of the benzylic C-O bond to the metal, followed by hydrogenolysis.

  • Ketone Hydrogenation: Aromatic ketones are also reduced by Pd/C, but the rate is highly solvent-dependent. Protic and acidic solvents activate the carbonyl, accelerating reduction. Aprotic solvents (EtOAc, THF) suppress this pathway, favoring chemoselective debenzylation.

Pathway Visualization

ReactionPathways Substrate This compound (Substrate) Acid 2-(4-acetylphenyl)acetic acid (Target A: Deprotection) Substrate->Acid Pd/C, EtOAc 1 atm H2, RT (Kinetic Control) Alcohol Benzyl 2-(4-(1-hydroxyethyl)phenyl)acetate (Target B: Ketone Red.) Substrate->Alcohol NaBH4 (Not H2) OR PtO2, H2 EthylAcid 2-(4-ethylphenyl)acetic acid (Target C: Exhaustive) Substrate->EthylAcid Pd/C, MeOH/AcOH High Pressure/Temp Acid->EthylAcid Over-reduction (Prolonged reaction)

Figure 1: Divergent reaction pathways based on catalytic conditions. The green path represents the optimized protocol for chemoselective deprotection.

Critical Optimization Parameters

To achieve high yields of the deprotected acid without reducing the ketone, the following parameters must be strictly controlled.

Solvent Selection (The "Solvent Effect")

The choice of solvent is the single most influential variable in this transformation.

Solvent SystemDielectric ConstantH-Bonding AbilityReaction OutcomeRecommendation
Methanol (MeOH) 33.0HighFast debenzylation, but high risk of ketone reduction (approx. 15-20% byproduct).Avoid for high selectivity.
Ethanol (EtOH) 24.5HighSimilar to MeOH; promotes carbonyl activation.Avoid .
Ethyl Acetate (EtOAc) 6.0Low (Acceptor only)Moderate debenzylation rate; excellent suppression of ketone reduction.Preferred .
THF 7.5LowGood selectivity, but slower kinetics than EtOAc.Alternative.
AcOH (Additive) 6.2High (Donor)Drastically accelerates both reactions. leads to over-reduction.[1]Strictly Avoid .
Catalyst Selection
  • 10% Pd/C (Dry vs. Wet): "Wet" catalysts (50% H2O) are safer (non-pyrophoric) and generally preferred. The water content does not significantly inhibit the hydrogenolysis of this lipophilic substrate in EtOAc.

  • Pd(OH)2/C (Pearlman’s Catalyst): More active than Pd/C. Recommended only if the benzyl ester is sterically hindered (not the case here).[2] Use of Pearlman's catalyst increases the risk of ketone reduction.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-(4-acetylphenyl)acetic acid

Goal: Remove the benzyl group while keeping the ketone intact.

Materials:

  • Substrate: this compound (10.0 g, 37.3 mmol)

  • Catalyst: 10% Pd/C (50% wet paste), 1.0 g (10 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (EtOAc), HPLC grade (100 mL, 10V)

  • Hydrogen Source: H2 Balloon (1 atm)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10.0 g) in Ethyl Acetate (100 mL). Ensure complete dissolution.

    • Note: Do not use MeOH. EtOAc is crucial for selectivity.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (1.0 g) to the solution.

    • Safety: Pd/C can ignite solvent vapors. Add the catalyst to the wet solution, or wet the catalyst with a small amount of water before adding the solvent if using dry catalyst.

  • Inerting: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and another needle connected to an argon/nitrogen line. Cycle vacuum/inert gas 3 times to remove oxygen.

  • Hydrogenation: Replace the inert gas line with a hydrogen balloon. Purge the headspace with H2 (vacuum/fill x3).

  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC (Hexane/EtOAc 7:3) or HPLC every 30 minutes. The reaction is typically complete in 2-4 hours.

    • Endpoint: Stop immediately upon disappearance of the starting material. Prolonged stirring after conversion will initiate ketone reduction.

  • Work-up:

    • Flush the system with Nitrogen/Argon.

    • Filter the mixture through a pad of Celite® to remove the catalyst.[2] Wash the pad with EtOAc (2 x 20 mL).

    • Caution: The filter cake is pyrophoric. Keep it wet and dispose of it in a dedicated waste container containing water.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C) to yield the crude acid.

    • Purification: The product typically precipitates as a white solid. If necessary, recrystallize from Hexane/EtOAc.

Expected Yield: 92-96% Purity: >98% (by HPLC), <1% alcohol byproduct.

Protocol B: Exhaustive Reduction to 2-(4-ethylphenyl)acetic acid

Goal: Complete reduction of both the ester and the ketone (via alcohol intermediate).

Materials:

  • Substrate: this compound

  • Catalyst: 10% Pd/C (Dry or Wet)

  • Solvent: Methanol (MeOH) + 5% Acetic Acid (AcOH)

  • Hydrogen Source: Hydrogenator (Parr Shaker or Autoclave) at 50 psi (3.4 bar).

Step-by-Step Procedure:

  • Dissolve the substrate in MeOH containing 5% AcOH. The acid protonates the ketone oxygen, facilitating reduction.[3]

  • Add 20 wt% Pd/C catalyst.

  • Pressurize the vessel to 50 psi (3.4 bar) H2.

  • Heat the reaction to 50°C .

  • Agitate for 12-24 hours.

  • Filter through Celite and concentrate. The acetic acid must be removed (azeotrope with toluene if necessary).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Incomplete Debenzylation Catalyst poisoning (S or N impurities) or poor H2 mass transfer.1. Increase stirring speed (critical). 2. Add fresh catalyst (5 wt%). 3. Check H2 balloon pressure.
High Level of Alcohol Byproduct Solvent too polar (MeOH) or reaction time too long.1. Switch to EtOAc. 2. Stop reaction immediately at 100% conversion. 3. Add 0.5 eq. of Pyridine (catalyst poison) to inhibit ketone reduction (advanced).
Product is Colored (Yellow) Pd leaching or conjugated impurities.Treat the filtrate with activated charcoal or scavenger silica (e.g., SiliaMetS®) before evaporation.

References

  • Studer, M., & Blaser, H. U. (1996).[1] Chemoselective Hydrogenation of Functionalized Nitroarenes and Benzyl Esters.[4] Journal of Molecular Catalysis A: Chemical, 112(3), 437-445.

  • Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468.

  • Russo, A. T., et al. (2016).[6] Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions.[6] International Journal of Organic Chemistry, 6, 1-11.[6]

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.

  • Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Groups.[1][3][5][6][7][8]

Sources

Troubleshooting & Optimization

Improving reaction yield of Benzyl 2-(4-acetylphenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl 2-(4-acetylphenyl)acetate Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: this compound (CAS: Related to Actarit precursors) Audience: Organic Chemists, Process Development Scientists[1]

Introduction: The Chemistry of the Target

This compound is a bifunctional ester intermediate containing a ketone (acetyl group) and a benzylic ester .[1] High-yield synthesis requires navigating two competing challenges:

  • Esterification Equilibrium: Overcoming the reversibility of standard acid-catalyzed esterification.

  • Chemo-stability: Preserving the ketone functionality without triggering aldol condensation (base sensitivity) or ketalization (acid sensitivity).[1]

This guide prioritizes Nucleophilic Substitution (Method A) as the "Gold Standard" for yield (>90%), with Steglich/Fischer (Method B) as an alternative for halide-restricted workflows.[1]

Module 1: The "Gold Standard" Route (Alkylation)

Method: Nucleophilic Substitution (


) of Carboxylate with Benzyl Bromide.[2]
Why this improves yield:  Unlike Fischer esterification, this reaction is irreversible , preventing the equilibrium "ceiling" that limits yield.[1]
Optimized Protocol
  • Substrate: 2-(4-acetylphenyl)acetic acid (

    
     eq)
    
  • Reagent: Benzyl bromide (

    
     eq)
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    eq)[1]
  • Solvent: DMF (Dimethylformamide) or Acetone

  • Temperature:

    
     to 
    
    
    

Step-by-Step Workflow:

  • Dissolve 2-(4-acetylphenyl)acetic acid in DMF (

    
     concentration).
    
  • Add finely ground, anhydrous

    
    . Stir for 15 min to generate the carboxylate anion.
    
  • Add Benzyl bromide dropwise.[1] Caution: Lachrymator.

  • Monitor via TLC (Hexane:EtOAc 7:3). Product

    
    .[1]
    
  • Quench: Pour into ice water. The product usually precipitates as a solid.[1]

  • Purification: Recrystallization from Ethanol/Hexane.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Particle size of BaseGrind

:
The reaction is heterogeneous.[1] Finely ground base increases surface area for deprotonation.[1]
Low Conversion (<50%) Wet SolventDry DMF: Water solvates the nucleophile (carboxylate), reducing reactivity. Use molecular sieves (

).[1]
Impurity: Benzyl Alcohol Hydrolysis of ReagentCheck Reagent Quality: Benzyl bromide degrades to benzyl alcohol over time.[1] Distill BnBr if it appears yellow/orange.[1]
Impurity: Aldol Products Base too strongAvoid NaOH/KOH: Strong hydroxides can enolize the acetyl ketone, causing self-condensation.[1] Stick to Carbonates (

,

).[1]
Oily/Sticky Product Residual DMFWash Thoroughly: DMF has a high boiling point.[1] Wash the organic layer

with water or LiCl solution during workup.[1]

Module 2: Alternative Route (Condensation)

Method: Acid-Catalyzed (Fischer) or Steglich Esterification.[1] Use Case: When Benzyl Bromide is restricted or unavailable.

Optimized Protocol (Steglich)
  • Reagents: Acid (

    
     eq), Benzyl Alcohol (
    
    
    
    eq), DCC (
    
    
    eq), DMAP (
    
    
    eq).[1]
  • Solvent: DCM (Dichloromethane).[1]

  • Key Insight: The urea byproduct from DCC can be difficult to remove.[1]

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Low Yield Wet Benzyl AlcoholAzeotrope: Benzyl alcohol is hygroscopic.[1] Dry it or use excess (

eq) to push equilibrium.
Insoluble White Solid DCU FormationFiltration: This is normal. Cool the reaction to

to precipitate the urea completely before filtering.
Ketal Formation Acid too strongAvoid

:
If using Fischer method, use p-TSA and a Dean-Stark trap.[1] Strong mineral acids may attack the ketone.[1]

Visualizing the Logic

The following diagram illustrates the decision process and chemical pathway for the highest yield.

ReactionLogic Start Start: 2-(4-acetylphenyl)acetic acid Choice Select Method Start->Choice MethodA Method A: Alkylation (Recommended) Choice->MethodA High Yield Required MethodB Method B: Fischer/Steglich Choice->MethodB Avoid Halides ReagentsA Reagents: BnBr + K2CO3 Solvent: DMF MethodA->ReagentsA ProcessA Mechanism: SN2 (Irreversible) ReagentsA->ProcessA ResultA Yield: >90% High Purity ProcessA->ResultA ReagentsB Reagents: BnOH + Acid/DCC MethodB->ReagentsB ProcessB Mechanism: Equilibrium (Water Removal Critical) ReagentsB->ProcessB ResultB Yield: 70-85% Requires Purification ProcessB->ResultB

Caption: Decision matrix comparing the irreversible Alkylation route (Method A) vs. the equilibrium-limited Condensation route (Method B).

FAQ: Expert Insights

Q1: Can I use Sodium Hydride (NaH) to speed up the alkylation? A: Not recommended. While NaH is a faster base, it is non-nucleophilic and strong enough to deprotonate the


-carbon of the acetyl group (ketone), leading to complex mixtures of C-alkylated and O-alkylated products. 

is perfectly tuned (

) to deprotonate the carboxylic acid (

) without touching the ketone (

).[1]

Q2: Why is my yield dropping upon scale-up (Method A)? A: Exotherm control. The reaction of benzyl bromide is exothermic.[1] On a larger scale, heat accumulation can degrade the benzyl bromide. Add BnBr slowly at


 and allow to warm to room temperature.

Q3: How do I remove excess Benzyl Alcohol (Method B)? A: Benzyl alcohol has a high boiling point (


). It is difficult to remove via rotary evaporation.[1]
  • Solution: Use column chromatography (Silica) or wash the organic layer with saturated Sodium Bisulfite (

    
    ) if the alcohol content is low, though chromatography is standard.
    

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for alkylation of carboxylic acids).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insights on Nucleophilic Substitution vs. Acyl Substitution).

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] (Foundational paper for DCC/DMAP coupling).

  • BenchChem Technical Support. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. (General protocols for phenylacetic acid derivatives).

Sources

Purification strategies for crude Benzyl 2-(4-acetylphenyl)acetate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aryl-Keto-Ester Intermediates .

This guide addresses the purification of Benzyl 2-(4-acetylphenyl)acetate (CAS: 14320-94-6 / Analogous Intermediates). This molecule presents a unique purification challenge: it possesses a lipophilic benzyl ester tail and a polar acetyl (ketone) head, creating a "push-pull" polarity that can complicate standard separation techniques.

Module 1: Diagnostic Triage

Status: Analyzing Crude Mixture

Before initiating purification, you must characterize the "Crude State" to select the correct workflow. The presence of specific impurities (specifically Benzyl Alcohol ) dictates the strategy.

Triage Protocol
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Visualization: UV (254 nm) is primary. Anisaldehyde stain is secondary (ketones stain yellow/orange; alcohols stain pink/blue).

  • 1H-NMR Check (Diagnostic Signals):

    • Product: Singlet ~3.7 ppm (CH₂-CO), Singlet ~5.1 ppm (Benzyl CH₂), Singlet ~2.6 ppm (Acetyl CH₃).

    • Impurity (Benzyl Alcohol): Singlet ~4.7 ppm (CH₂), Multiplet ~7.3 ppm (Aromatic).

    • Impurity (Starting Acid): Broad singlet >10 ppm (COOH), often invisible in CDCl₃ if wet.

Decision Logic (Workflow Selector)

TriageLogic Start Crude Mixture Analysis CheckAcid Is Starting Acid Present? (TLC Baseline / NMR) Start->CheckAcid CheckBnOH Is Benzyl Alcohol Present? (TLC Rf ~0.3-0.4) CheckAcid->CheckBnOH No ActionWash Protocol A: Bicarbonate Wash CheckAcid->ActionWash Yes ActionDistill Protocol B: Azeotropic/High-Vac Removal CheckBnOH->ActionDistill High Excess (>10%) ActionCryst Protocol C: Crystallization CheckBnOH->ActionCryst Trace/None ActionColumn Protocol D: Flash Chromatography CheckBnOH->ActionColumn Low Excess (<5%) ActionWash->CheckBnOH

Figure 1: Decision matrix for selecting the appropriate purification module based on crude composition.

Module 2: Chemical Workup (The First Line of Defense)

Target: Removal of Acidic Precursors and Catalyst Residues

If your crude mixture contains unreacted 2-(4-acetylphenyl)acetic acid or mineral acid catalysts (H₂SO₄/pTsOH), they must be removed chemically before chromatography. Chromatography is inefficient for removing large amounts of carboxylic acids (they streak and deactivate silica).

The Protocol
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DCM/Bicarbonate systems.

  • The "Soft" Base Wash:

    • Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Scientific Rationale: The pKa of the carboxylic acid impurity is ~4.5. Bicarbonate (pH ~8.5) will deprotonate the acid, moving it to the aqueous layer as a salt.

    • WARNING: Do NOT use strong bases like NaOH or KOH. The benzyl ester linkage is susceptible to hydrolysis, and the acetyl group (methyl ketone) can undergo aldol condensation/degradation under high pH conditions [1].

  • The "Desalting" Wash:

    • Wash 1x with Distilled Water.

    • Wash 1x with Saturated Brine (NaCl).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate (MgSO₄) is acceptable but can sometimes act as a weak Lewis acid; Na₂SO₄ is safer for ketones.

Module 3: The "Benzyl Alcohol" Challenge

Target: Removal of Excess Benzyl Alcohol (BnOH)

This is the most frequent pain point. Benzyl alcohol (BP: 205°C) has a high boiling point and significant polarity, often co-eluting with the target ester.

Strategy A: Azeotropic Removal (For >10% BnOH)

Rotary evaporation alone will not remove benzyl alcohol. You must use an azeotrope.

  • Add Water to the crude oil (BnOH forms a heterogeneous azeotrope with water, BP ~99°C).

  • Alternatively, add Toluene (forms azeotrope BP ~105°C).

  • Evaporate under reduced pressure. Repeat 2-3 times.

  • Why this works: The azeotrope depresses the effective boiling point of BnOH, allowing it to be dragged over by the carrier solvent [2].

Strategy B: The "Kugelrohr" Distillation

If the product is thermally stable (it should be stable up to ~150°C), use bulb-to-bulb distillation.

  • Conditions: High Vacuum (<1 mbar). Oven temp: 100-120°C.

  • Result: BnOH distills off; the heavy ester (MW ~268) remains in the pot.

Module 4: Crystallization & Chromatography

Target: Final Polishing

Crystallization Guidelines

The acetyl group provides rigidity and polarity, making this compound a good candidate for crystallization, unlike simpler liquid benzyl esters.

Solvent SystemRatio (v/v)ApplicationRisk Factor
EtOAc / Hexane 1:4 to 1:6StandardLow. Good for removing non-polar impurities.
EtOH / Water Dissolve in hot EtOH, add H₂O to cloud pointHigh PurityMedium. Risk of "oiling out" if cooled too fast.
IPA (Isopropyl Alcohol) PureBalanceLow. Good intermediate polarity.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve.

  • Add a seed crystal (if available) or scratch the glass side with a rod.

  • Cool slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities that lower the melting point, causing oiling [3].

Flash Chromatography (Silica)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Loading: Dry load on Celite or Silica is recommended if the crude is viscous.

  • Mobile Phase Gradient:

    • Start: 5% EtOAc in Hexane (Elutes non-polar impurities).

    • Ramp: 10% → 20% → 30% EtOAc.

    • Target Elution: The ester typically elutes between 15-25% EtOAc. Benzyl alcohol usually lags behind or tails into the product fraction.

FAQ & Troubleshooting

Q1: My product is an oil, but the literature says it should be a solid. Why? A: This is usually due to "Solvent Entrapment" or residual Benzyl Alcohol. Even 2% residual BnOH can depress the melting point significantly.

  • Fix: Subject the oil to high vacuum (<1 mbar) at 60°C for 4 hours. If it persists, attempt crystallization from cold Hexane/Diethyl Ether.

Q2: Can I use chemical scavengers for the Benzyl Alcohol? A: Yes, but it's expensive. You can use PS-Isocyanate resins or acyl chlorides (like acetyl chloride) to convert BnOH into Benzyl Acetate (which has a much higher Rf and is easily separated by column). However, ensure the acetyl chloride does not react with your ketone (unlikely) or hydrolyze your ester (possible if wet).

Q3: I see a new spot on TLC after base washing. Did I hydrolyze my ester? A: If the spot is at the baseline (Rf ~0), you likely hydrolyzed the ester back to the acid. This happens if you used NaOH or if the wash was too long/hot. Always keep base washes cold (0-5°C) and brief.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for ester hydrolysis and aldol sensitivity).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[1] Work-up procedures to remove impurities from Benzyl ester products. Retrieved from 2

  • ResearchGate Community. (2023). Crystallization strategies for benzyl esters. Retrieved from 3

Sources

Technical Support Center: Recrystallization of Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl 2-(4-acetylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the recrystallization of this compound. Here, we provide in-depth, scientifically-grounded solutions in a direct question-and-answer format to ensure you can achieve the highest purity for your compound.

Understanding the Molecule: this compound

This structural makeup suggests that a single solvent may not be ideal for recrystallization, and a mixed-solvent system will likely be necessary to achieve high purity crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My compound will not dissolve in any single solvent I've tried. How do I select an appropriate solvent system?

Answer: This is a common challenge for molecules with multiple functional groups like this compound. The principle of "like dissolves like" is a good starting point.[6] Your compound has both aromatic and ester characteristics, suggesting that solvents like ethyl acetate or acetone might be good "soluble" solvents, while non-polar solvents like hexanes or heptanes would be poor solvents.[7] The key to a successful recrystallization is to find a solvent or solvent pair where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6]

  • Initial Screening: In separate small test tubes, add a small amount of your crude product (e.g., 10-20 mg).

  • "Good" Solvent Selection: Add a "good" solvent (one in which the compound is likely soluble) dropwise at room temperature until the solid dissolves. Good candidates include ethyl acetate, acetone, or dichloromethane. The rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7]

  • "Poor" Solvent Selection: To the dissolved solution, add a "poor" solvent (one in which the compound is likely insoluble) dropwise until you observe persistent cloudiness (precipitation). Good candidates for a "poor" solvent would be hexanes, heptane, or water.

  • Temperature Test: Gently heat the cloudy mixture. The solid should redissolve completely. If it does, you have a promising mixed-solvent system.

  • Cooling and Observation: Allow the clear solution to cool to room temperature and then in an ice bath. You should observe the formation of crystals.

Question 2: I've dissolved my compound in a hot solvent mixture, but it has "oiled out" upon cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. It can also be caused by the presence of impurities that depress the melting point.

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount more of the "good" solvent to dilute the solution slightly. This will lower the saturation point and can encourage crystal formation over oiling.

  • Slow Cooling: Cool the solution very slowly. A sudden drop in temperature can shock the system, favoring the formation of an oil. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

Question 3: No crystals are forming even after my solution has been cooling for a long time. What is the problem?

Answer: The lack of crystal formation is usually due to either the solution being too dilute (you've used too much solvent) or supersaturation.

  • Reduce Solvent Volume: If the solution is too dilute, you will need to remove some of the solvent. This can be done by gently heating the solution to evaporate some of the solvent (preferably in a fume hood) or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.

  • Induce Nucleation: If the solution is supersaturated, you need to provide a nucleation point for the crystals to start growing.

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites.

    • Seed Crystals: Adding a seed crystal is a very effective method to initiate crystallization.

    • Ice Bath: Ensure the solution is thoroughly chilled in an ice bath, as solubility decreases significantly at lower temperatures.

Question 4: My recrystallized product is still impure. What could be the reason?

Answer: Impurities can be carried over for several reasons. The most common are that the initial solution was not fully dissolved, the cooling was too rapid, or the chosen solvent system was not optimal.

  • Hot Filtration: If you have insoluble impurities, you should perform a hot filtration. After dissolving your compound in the minimum amount of hot solvent, quickly filter the hot solution through a pre-warmed funnel to remove any solid impurities.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of more ordered, and therefore purer, crystals.

  • Solvent Choice: Re-evaluate your solvent system. An ideal solvent will dissolve the desired compound well when hot, but not the impurities. Conversely, a good solvent system might keep the impurities dissolved even when the solution is cold.

Data and Protocols
Table 1: Recommended Solvents for Recrystallization of this compound
Solvent Class"Good" Solvents (High Solubility)"Poor" Solvents (Low Solubility)Boiling Point (°C)
Esters Ethyl Acetate77
Ketones Acetone56
Chlorinated Dichloromethane40
Alcohols Methanol, Ethanol65, 78
Hydrocarbons Hexanes, Heptane~69, ~98
Aqueous Water100

Note: This table is a guideline based on the functional groups of the target molecule. Experimental validation is essential.

Diagram 1: General Recrystallization Workflow

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities exist) dissolve->hot_filter Insoluble Impurities Present cool Slowly Cool to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Diagram 2: Troubleshooting Decision Tree

G start Crystals Not Forming? oiling_out Oiling Out? start->oiling_out Yes no_crystals No Precipitation? start->no_crystals No reheat_dilute Reheat and Add More 'Good' Solvent oiling_out->reheat_dilute Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Yes slow_cool Cool Slowly reheat_dilute->slow_cool scratch_seed Scratch/Seed slow_cool->scratch_seed induce_nucleation Induce Nucleation (Scratch/Seed) reduce_solvent->induce_nucleation

Caption: A decision tree for common recrystallization problems.

References
  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. U.S.
  • ScenTree. (n.d.). Benzyl acetate (CAS N° 140-11-4). Retrieved from [Link]

  • Sawada, H., Hara, A., Kato, A., & Nakayama, T. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165. [Link]

  • U.S. Environmental Protection Agency. (2025). Benzyl acetate Properties. CompTox Chemicals Dashboard. [Link]

  • LookChem. (n.d.). 4-Acetylphenyl acetate. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

  • AZoM. (2024). Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • Ventos. (n.d.). BENZYL PHENYL ACETATE. [Link]

  • ResearchGate. (2023). Crystallization of benzyl oleat?[Link]

  • PubChem. (n.d.). Benzyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • Nagase & Co., Ltd. (2003). Method of producing optically active α-amino acid benzyl esters.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • INCHEM. (n.d.). ICSC 1331 - BENZYL ACETATE. [Link]

  • FooDB. (2010). Showing Compound Benzyl acetate (FDB003367). [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl acetate. [Link]

  • ScenTree. (n.d.). Benzyl acetate (CAS N° 140-11-4). [Link]

  • Wikipedia. (n.d.). Benzyl acetate. [Link]

  • Sadeq, Z. E., Al-Obaidi, N. S., Hammoodi, O. G., Abd, A. N., & Al-Mahdawi, A. S. (2022). Benzyl Acetate: A Review on Synthetic Methods. Diyala Journal of Pure Sciences, 18(4), 1-13. [Link]

  • Lalikoglu, M., & Ozdamar, T. H. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 367-380. [Link]

  • ChemSynthesis. (2025). 4-acetylphenyl acetate. [Link]

  • SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate. [Link]

  • Lalikoglu, M., & Ozdamar, T. H. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 367-380. [Link]

  • Stenutz, R. (n.d.). 4-acetylphenyl acetate. [Link]

Sources

Removing unreacted starting materials from Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-Bn-7398 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are likely synthesizing Benzyl 2-(4-acetylphenyl)acetate via a Fischer esterification (using 2-(4-acetylphenyl)acetic acid and benzyl alcohol ) or a nucleophilic substitution (using a benzyl halide).[1]

The purification of this specific ester presents a classic "Benzyl Ester Paradox":

  • The Acidic Impurity: The starting carboxylic acid is easily removed but requires careful pH control to prevent product hydrolysis.[1]

  • The Alcoholic Impurity: Excess benzyl alcohol (Bp ~205°C) is difficult to remove via rotary evaporation and often co-elutes with the product during chromatography due to

    
     stacking interactions on silica.[1]
    

This guide provides a modular troubleshooting workflow to isolate your target compound with >98% purity.

Module 1: Removing Unreacted Acid (2-(4-acetylphenyl)acetic acid)

The Issue

Your NMR shows a clean ester spectrum, but you see small peaks corresponding to the starting material, or your yield is >100%.

The Science (Causality)

The starting material, 2-(4-acetylphenyl)acetic acid , has a pKa of approximately 4.0–4.2 (slightly lower than phenylacetic acid due to the electron-withdrawing acetyl group).[1] The target ester is neutral.[1]

Critical Warning: Do NOT use strong bases like NaOH or KOH.[1]

  • Risk 1 (Hydrolysis): Benzyl esters are susceptible to saponification.[1]

  • Risk 2 (Enolization): The acetyl group (methyl ketone) has alpha-protons (

    
    ) that can lead to aldol condensation side-reactions under harsh basic conditions.[1]
    
The Protocol: The Bicarbonate Partition

Use this self-validating extraction method.[1]

  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for this specific wash if possible, as emulsions are more common with benzyl derivatives in halogenated solvents.[1]

  • The Wash: Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (

    
    ) .[1]
    
    • Observation: Evolution of

      
       gas confirms the neutralization of the acid.[1]
      
  • The Check: Wash 1x with Brine to break any emulsions.[1]

  • Validation: Acidify the aqueous waste layer with HCl. If a precipitate forms, that is your unreacted starting material (recovered).[1]

Visual Workflow: Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Ester + Acid + Alcohol) Solvent Dissolve in EtOAc Start->Solvent Wash Wash with Sat. NaHCO3 Solvent->Wash OrgLayer Organic Layer (Ester + Alcohol) Wash->OrgLayer Partitions to AqLayer Aqueous Layer (Sodium Carboxylate Salt) Wash->AqLayer Partitions to NextStep Proceed to Module 2 OrgLayer->NextStep Validation Acidify Aq Layer (HCl) Precipitate = Recovered SM AqLayer->Validation

Figure 1: Separation logic for removing acidic starting materials without hydrolyzing the ester.

Module 2: Removing Benzyl Alcohol (The "High-Boiler" Problem)

The Issue

You have removed the acid, but your product remains an oil or "wet" solid. NMR shows multiplets at 7.3–7.4 ppm (aromatic overlap) and a singlet at 4.6 ppm (


 of benzyl alcohol) that persists even after high-vacuum drying.[1]
The Science

Benzyl alcohol has a boiling point of 205°C .[1] Standard rotary evaporation (even at 60°C) will not remove it.[1] Furthermore, on silica gel, benzyl alcohol can "tail," contaminating the benzyl ester fractions.[1]

Troubleshooting Protocol
Option A: Flash Chromatography (The Gold Standard)

Benzyl alcohol is significantly more polar than this compound.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Eluent System: Use a Hexane:Ethyl Acetate gradient.[1]

    • Start: 10:1 (Elutes the ester).

    • End: 2:1 (Elutes the alcohol).

  • TLC Visualization: Both compounds are UV active.[1] You must stain with KMnO4 or PMA (Phosphomolybdic Acid) .[1] Benzyl alcohol oxidizes/stains rapidly; the ester stains slower.[1]

Option B: Azeotropic Removal (If Scale > 5g)

If chromatography is too expensive for your scale, use azeotropic distillation.[1]

  • Add Water to your crude oil.[1] Benzyl alcohol forms a binary azeotrope with water (BP ~99°C, ~9% alcohol).[1]

  • Rotovap at higher temperature (60°C) to pull the azeotrope.[1]

  • Better Alternative: Add Toluene . Toluene/Benzyl Alcohol does not form a sharp azeotrope, but repeated co-evaporation with toluene helps drag the high-boiler out due to vapor pressure effects.[1]

Option C: Chemical Scavenging (The "Nuclear" Option)

If you cannot distill or column:

  • Add Succinic Anhydride (1.2 equiv vs excess alcohol) and DMAP (catalytic) to the mixture in DCM.[1]

  • Stir for 2 hours. This converts Benzyl Alcohol into Benzyl Succinate Hemiester (a carboxylic acid).[1]

  • Repeat Module 1 (Bicarbonate Wash) . The derivatized alcohol is now acidic and washes away into the aqueous layer, leaving your pure neutral target ester.[1]

Module 3: Crystallization & Final Polish[1]

The Issue

The product is pure by TLC but remains a viscous yellow oil.

The Solution

This compound should be a low-melting solid.[1]

  • Solvent System: Try Hexane/Diisopropyl Ether or Pentane/EtOAc (very small amount) .[1]

  • Technique: Dissolve in minimum hot EtOAc, add Hexane until cloudy, then cool to -20°C.

  • Seed: If you have a tiny crystal from a previous batch, seed the oil.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use vacuum distillation to purify the ester? A: Proceed with caution. While benzyl esters are generally stable, the acetyl group on the phenyl ring makes the molecule thermally sensitive.[1] If you must distill, use a Kugelrohr apparatus at high vacuum (<0.5 mmHg).[1] Expect the boiling point to be >180°C at reduced pressure.

Q: My ester hydrolyzed back to the acid. What happened? A: You likely used a base that was too strong (NaOH) or the aqueous wash was too warm.[1] Always perform bicarbonate washes with ice-cold solutions to minimize hydrolysis kinetics.[1]

Q: Why does my TLC show a streak? A: Benzyl esters and acids can streak on silica due to their polarity.[1] Add 1% Acetic Acid to your TLC eluent to sharpen the spots, or ensure you have fully removed the starting acid (Module 1) before running the column.[1]

Summary Data Table

ComponentFunctionApprox.[1][2][3][4][5][6][7][8][9][10][11] pKaSolubility (Aq)Removal Strategy
Target Ester ProductN/A (Neutral)InsolubleRetain in Organic Phase
Start.[1][2] Acid Reactant~4.2pH > 5: SolubleSat.[1] NaHCO3 Wash
Benzyl Alcohol Reactant~15Slightly SolubleColumn / Azeotrope / Scavenge
p-TsOH Catalyst-2.8SolubleWater Wash

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Edition). Purification of Esters and Removal of Acidic Impurities. Longman Scientific & Technical.[1]

  • PubChem Database . Compound Summary for Phenylacetic Acid (and derivatives). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Organic Chemistry Portal . Protecting Groups: Benzyl Esters. Available at: [Link][1]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Standard reference for acidity of phenylacetic acid derivatives). Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Interpretation of Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 2-(4-acetylphenyl)acetate, a compound of interest in synthetic chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, offering a comparative analysis against structurally related molecules. This approach illuminates the subtle electronic and structural effects that manifest in NMR spectroscopy, thereby enhancing the user's ability to interpret complex spectra with confidence.

Structural Elucidation of this compound

The structural characterization of newly synthesized molecules is a cornerstone of chemical research. ¹H NMR spectroscopy stands as a primary tool for this purpose, providing detailed information about the electronic environment of every proton in a molecule.[1] this compound possesses several distinct proton environments, making its spectrum a rich source of structural information.

The molecule consists of three key fragments, each with characteristic signals:

  • The benzyl ester group , containing a monosubstituted aromatic ring and a methylene bridge.

  • The acetate linker , a central methylene group.

  • The 4-acetylphenyl group , a para-disubstituted aromatic ring with a methyl ketone substituent.

Below is the predicted ¹H NMR spectrum, detailing the expected chemical shift, multiplicity, and integration for each unique proton set.

Structure and Proton Assignments for this compound:


(Note: An illustrative image would be placed here in a final publication; for this guide, refer to the proton labels in the table below.)

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H_a ~2.60Singlet (s)3HMethyl protons adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons relative to a standard alkyl group.
H_b ~3.75Singlet (s)2HMethylene protons alpha to both an aromatic ring and an ester carbonyl. Deshielded by both groups.
H_c ~5.15Singlet (s)2HBenzylic methylene protons adjacent to the ester oxygen. Highly deshielded due to the electronegativity of the oxygen.
H_d ~7.35Multiplet (m)5HProtons of the monosubstituted benzyl ring. These often overlap in a complex multiplet unless a high-field instrument is used.[2]
H_e / H_f ~7.30 / ~7.95Doublet (d)2H / 2HProtons of the para-disubstituted ring, forming a characteristic AA'BB' system that often appears as two distinct doublets.[3][4][5] H_f is further downfield due to its ortho position relative to the strongly electron-withdrawing acetyl group.

Comparative Spectral Analysis: Understanding Substituent Effects

To truly appreciate the spectral features of the target molecule, it is instructive to compare it with structurally similar compounds. This comparison highlights how the addition or modification of functional groups systematically alters the chemical shifts and splitting patterns of nearby protons.

Alternative 1: Benzyl Acetate

This simpler ester allows for the isolation of the benzyl group's spectral features without the influence of the larger 4-acetylphenyl moiety.

Table 2: Experimental ¹H NMR Data for Benzyl Acetate

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationSource
-CH₃ ~2.06Singlet (s)3H[6]
-CH₂- ~5.09Singlet (s)2H[6]
Aromatic -H ~7.33Multiplet (m)5H[6]

Analysis:

  • The benzylic protons (-CH₂- ) in Benzyl Acetate appear at 5.09 ppm.[6] This is very close to the predicted value for H_c in our target molecule, indicating that the substituent on the acetate portion has only a minor electronic effect on the distant benzyl group.

  • The key difference is the absence of the signals for the 4-acetylphenyl ring and the alpha-methylene group (H_b ), which are replaced by a simple methyl singlet at ~2.06 ppm.[6]

Alternative 2: Benzyl Phenylacetate

This compound is an excellent comparison as it contains the benzyl ester and phenylacetate core, lacking only the para-acetyl group.

Table 3: Experimental ¹H NMR Data for Benzyl Phenylacetate

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationSource
-CH₂- (acetate) ~3.66Singlet (s)2H[7]
-CH₂- (benzyl) ~5.13Singlet (s)2H[7]
Aromatic -H ~7.28-7.35Multiplet (m)10H[7]

Analysis:

  • The acetate methylene protons (-CH₂- ) at 3.66 ppm are analogous to H_b in our target molecule (~3.75 ppm). The slight downfield shift in the target molecule is due to the electron-withdrawing nature of the para-acetyl group on the adjacent phenyl ring.

  • In Benzyl Phenylacetate, all 10 aromatic protons from both rings appear in a complex multiplet around 7.3 ppm.[7] In contrast, for this compound, the protons of the 4-acetylphenyl ring are shifted significantly, with the protons ortho to the acetyl group appearing far downfield (~7.95 ppm). This demonstrates the powerful deshielding effect of a para-carbonyl substituent.[4]

Alternative 3: 4-Acetylphenyl Acetate

This molecule contains the acetyl-substituted phenyl ring, but it is directly attached to an acetate ester, rather than a benzyl acetate. This helps in understanding the electronics of the substituted ring itself.

Table 4: Experimental ¹H NMR Data for 4-Acetylphenyl Acetate

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationSource
-OCOCH₃ ~2.30Singlet (s)3H[8]
-COCH₃ ~2.58Singlet (s)3H[8]
Aromatic -H ~7.15 / 7.98Doublet (d)2H / 2H[8]

Analysis:

  • The para-disubstituted aromatic ring again shows a distinct pair of doublets.[8] The chemical shifts (~7.15 and 7.98 ppm) are very similar to those predicted for H_e and H_f in the target molecule. This confirms that the dominant influence on these proton shifts is the push-pull electronic effect of the para-substituents (acetoxy and acetyl) and not the rest of the ester structure.

  • The molecule has two distinct methyl singlets, one for the acetyl group on the ring and one for the acetate ester methyl group.[8] This contrasts with our target molecule, which has only one methyl signal (H_a ).

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The protocol described below is a self-validating system designed for accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton signal should not overlap with analyte signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

    • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup & Calibration:

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is a crucial step for obtaining sharp, well-resolved peaks.

    • Tune and match the probe to the correct frequency for ¹H nuclei.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., -1 to 11 ppm).

    • Define the acquisition parameters, including the number of scans (typically 8 or 16 for a sample of this concentration), relaxation delay (D1, e.g., 2 seconds), and pulse angle (e.g., 90 degrees).

    • Initiate the acquisition to obtain the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard lock Lock & Shim standard->lock params Set Parameters lock->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase integrate Integrate Peaks phase->integrate Analysis Analysis integrate->Analysis

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Mechanistic Insights and Spectral Causality

The observed chemical shifts are a direct consequence of the molecule's electronic structure. Understanding the underlying principles allows for a more robust interpretation.

  • Aromatic Ring Current: The delocalized π-electrons in the aromatic rings generate a powerful ring current when placed in an external magnetic field.[9][10] This induced current creates a local magnetic field that strongly deshields the protons on the exterior of the ring, causing them to resonate at a significantly downfield chemical shift (typically 6.5-8.0 ppm).[9]

  • Inductive and Resonance Effects: The substituents on the aromatic rings modulate the electron density and thus the chemical shifts of the aryl protons.

    • The acetyl group is a strong electron-withdrawing group through both induction and resonance. This effect pulls electron density away from the aromatic ring, deshielding the ring protons. The effect is most pronounced at the ortho positions (H_f ), causing them to appear at the furthest downfield position (~7.95 ppm).[4]

    • The ester linkage attached to the other ring is more complex, but its overall effect is also electron-withdrawing, contributing to the deshielding of the protons on that ring.

Structure_Spectrum_Correlation structure This compound Acetyl -CH₃ (H_a) Acetate -CH₂- (H_b) Benzyl -CH₂- (H_c) Benzyl Ring (H_d) p-Substituted Ring (H_e, H_f) spectrum ¹H NMR Spectrum Singlet ~2.60 ppm Singlet ~3.75 ppm Singlet ~5.15 ppm Multiplet ~7.35 ppm AA'BB' Doublets ~7.3-8.0 ppm structure:f1->spectrum:f1 α to C=O structure:f2->spectrum:f2 α to C=O & Ring structure:f3->spectrum:f3 α to Oxygen structure:f4->spectrum:f4 Ring Current structure:f5->spectrum:f5 Ring Current + -I/-M of Acetyl

Caption: Correlation between molecular structure and ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and can be unambiguously interpreted through a systematic analysis of its constituent parts. The key identifying features are:

  • Three distinct singlets for the three different methylene/methyl groups.

  • A complex multiplet for the five protons of the monosubstituted benzyl ring.

  • A highly deshielded AA'BB' system, appearing as two doublets, which is characteristic of a para-disubstituted benzene ring bearing a strong electron-withdrawing group.

By comparing this spectrum to those of simpler, related molecules, the specific electronic contributions of each functional group become clear. This comparative approach, grounded in the fundamental principles of NMR and supported by robust experimental protocol, provides a powerful framework for the structural elucidation of complex organic molecules.

References

  • PubChem. (n.d.). Benzyl acetate. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][9]

  • Jakubke, H.-D., & Sewald, N. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][11]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link][12]

  • KnowItAll. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link][3]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link][1]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][4][5]

  • Chegg. (2022, July 7). 'H NMR spectrum of benzyl acetate. Retrieved from [Link][2]

  • Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 41(1), 26-40. Retrieved from [Link][10]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Benzyl 2-(4-acetylphenyl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction: The Critical Role of Purity Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can affect the safety and efficacy of the final drug product. Therefore, a well-developed and validated HPLC method is essential for ensuring the quality of this starting material. This guide will walk you through a logical, science-driven approach to developing a stability-indicating HPLC method, comparing different chromatographic conditions to arrive at an optimized procedure.

The primary objective of this method is to separate this compound from its potential process-related impurities and degradation products. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1]

Understanding the Analyte: Physicochemical Properties

Before embarking on method development, it is crucial to understand the physicochemical properties of this compound.

Structure:

Caption: Chemical structure of this compound.

Based on its structure, which contains both a benzyl ester and an acetylphenyl group, the molecule possesses both hydrophobic (aromatic rings) and moderately polar (ester and ketone functionalities) characteristics. This dual nature makes reversed-phase HPLC an ideal starting point for separation.[2][3]

The Method Development Workflow: A Logic-Driven Approach

A systematic approach to HPLC method development ensures a robust and reliable final method. The following workflow outlines the key stages, from initial screening to final validation.

Caption: A systematic workflow for HPLC method development.

This structured process allows for the methodical evaluation of critical parameters, leading to an optimized method that is fit for its intended purpose.[4][5]

Experimental Comparison: Selecting the Optimal Chromatographic Conditions

To identify the most suitable HPLC method, a comparative study was designed to evaluate three different sets of chromatographic conditions. The goal was to achieve the best separation of this compound from its potential impurities, including starting materials and degradation products.

Potential Impurities and Degradants

A thorough understanding of the synthetic route and potential degradation pathways is essential for developing a stability-indicating method.[1] Potential impurities in this compound could include:

  • Starting Materials: 4-Acetylphenylacetic acid and Benzyl alcohol.

  • By-products: Products from side reactions during synthesis.[6]

  • Degradation Products: Hydrolysis of the ester linkage to form 4-Acetylphenylacetic acid and Benzyl alcohol is a likely degradation pathway. Oxidation of the acetyl group could also occur.[7]

Forced degradation studies are intentionally designed to produce these degradation products to ensure the analytical method can effectively separate them from the main peak.[8][9]

Experimental Protocols

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, and a photodiode array (PDA) detector.[10]

  • Chromatography Data System (CDS) for data acquisition and processing.

Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard was prepared in a 50:50 (v/v) mixture of acetonitrile and water (diluent) at a concentration of 1.0 mg/mL. Working standards were prepared by diluting the stock solution with the diluent.

  • Sample Solution: The sample to be analyzed was prepared in the same manner as the standard solution.

  • Spiked Sample: To demonstrate specificity, a sample solution was spiked with known potential impurities (4-acetylphenylacetic acid and benzyl alcohol).

Forced Degradation Protocol:

Forced degradation studies were conducted to ensure the method's stability-indicating capabilities. The sample was subjected to the following stress conditions as per ICH guidelines:[9]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Comparative Chromatographic Conditions

Three different reversed-phase HPLC methods were evaluated. The primary differences between the methods are the stationary phase (column) and the mobile phase composition.

ParameterMethod A (Optimized)Method B (Alternative 1)Method C (Alternative 2)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in WaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30-31 min: 80-40% B, 31-35 min: 40% B0-15 min: 50-90% B, 15-20 min: 90% B, 20-21 min: 90-50% B, 21-25 min: 50% BIsocratic: 60% B
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temp. 30°C35°C25°C
Detection PDA at 254 nmPDA at 254 nmPDA at 254 nm
Injection Vol. 10 µL10 µL10 µL
Rationale for Method Selection
  • Method A (Optimized): A standard C18 column was chosen for its versatility in retaining both non-polar and moderately polar compounds.[2] The longer column length provides higher resolution, which is crucial for separating closely eluting impurities. A phosphate buffer was selected to control the pH of the mobile phase, ensuring consistent ionization of any acidic or basic analytes.[11] Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency. A gradient elution was employed to effectively separate compounds with a wide range of polarities.

  • Method B (Alternative 1): A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with aromatic compounds. Methanol was used as the organic modifier, which can also alter selectivity compared to acetonitrile.[12]

  • Method C (Alternative 2): A C8 column provides less retention for hydrophobic compounds compared to a C18 column. An isocratic elution was tested for its simplicity, which is often preferred for routine quality control analysis if adequate separation is achieved.[5]

Results and Discussion: A Data-Driven Comparison

The performance of each method was evaluated based on key chromatographic parameters, including resolution, peak shape, and retention time. A photodiode array (PDA) detector was used to assess peak purity, a critical aspect of impurity analysis.[13][14]

Data Summary

The following table summarizes the key performance data obtained from the analysis of a spiked sample containing this compound and its potential impurities.

ParameterMethod A (Optimized)Method B (Alternative 1)Method C (Alternative 2)
Resolution (Main Peak/Impurity 1) 3.52.11.2 (Co-elution)
Resolution (Main Peak/Impurity 2) 4.22.81.8
Tailing Factor (Main Peak) 1.11.41.6
Retention Time (Main Peak) 15.2 min10.5 min8.3 min
Peak Purity (Main Peak) PassPassFail (due to co-elution)
Interpretation of Results

Method A demonstrated superior performance across all critical parameters. The resolution between the main peak and the known impurities was well above the acceptable limit of 2.0, indicating excellent separation. The peak shape was symmetrical with a tailing factor close to 1.0, which is ideal for accurate integration and quantification. The PDA peak purity analysis confirmed that the main peak was spectrally pure, with no evidence of co-eluting impurities.[13]

Method B provided adequate separation, but the resolution was lower compared to Method A. The peak tailing was more pronounced, which could impact the accuracy of quantification. While the peak purity passed, the overall chromatographic performance was not as robust as Method A.

Method C was deemed unsuitable for this analysis. The isocratic elution resulted in poor resolution and co-elution of one of the impurities with the main peak. This was confirmed by the failure of the peak purity test. This highlights the importance of employing a gradient elution for complex samples containing components with varying polarities.

The Optimized Method: Protocol and System Suitability

Based on the comparative data, Method A was selected as the optimal method for the purity analysis of this compound.

Detailed Protocol for Optimized Method (Method A)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water, filter, and degas.

    • Mobile Phase B: HPLC-grade acetonitrile, filter, and degas.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • PDA Detection: 254 nm

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 40% B

      • 31-35 min: 40% B

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of the sample in a 50:50 (v/v) mixture of acetonitrile and water.

System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified to ensure the chromatographic system is performing adequately.[15]

SST ParameterAcceptance Criteria
Tailing Factor (Main Peak) ≤ 2.0
Theoretical Plates (Main Peak) ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%
Resolution (Critical Pair) ≥ 2.0

Method Validation: Ensuring Trustworthiness

The optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Robust and Reliable Method

This guide has detailed a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity analysis of this compound. Through a comparative evaluation of different chromatographic conditions, an optimized method utilizing a C18 column with a phosphate-buffered acetonitrile/water gradient was identified. This method provides excellent resolution, symmetrical peak shapes, and confirmed peak purity, ensuring accurate and reliable results. The principles and workflow outlined in this guide can be applied to the development of HPLC methods for a wide range of pharmaceutical compounds.

References

  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • SCION Instruments. Diode Array Detector HPLC | DAD.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • International Journal of Pharmaceutical Sciences and Research. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • SciSpace. (2014). Hplc method development and validation: an overview.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Polish Pharmaceutical Society. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS.
  • Research & Reviews: Journal of Chemistry. (n.d.). Benzyl Acetate: A Review on Synthetic Methods.

Sources

Mass spectrometry fragmentation patterns of Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Benzyl 2-(4-acetylphenyl)acetate is a critical intermediate in the synthesis of phenylacetic acid-derived NSAIDs (e.g., Actarit) and a model compound for studying esterase stability in drug delivery. Its structural duality—containing both an acetophenone moiety and a benzyl ester—presents a unique mass spectrometric challenge.

Purpose: This guide dissects the fragmentation mechanics of this molecule, contrasting Electron Impact (EI) and Electrospray Ionization (ESI) behaviors.[1][2][3] It serves as a definitive reference for researchers distinguishing this intermediate from its methyl-ester analogs or hydrolysis products during impurity profiling.

Structural Analysis & Theoretical Fragmentation

Molecular Formula:


Molecular Weight:  268.31  g/mol 

The molecule consists of three distinct zones susceptible to ionization-induced cleavage:

  • Benzyl Ester Linkage: The weakest point under EI conditions, prone to

    
    -cleavage and rearrangement.
    
  • Central Phenyl Ring: A rigid scaffold that stabilizes carbocations.

  • 4-Acetyl Group: A ketone substituent that directs fragmentation via

    
    -cleavage (acylium ion formation).
    
Dominant Fragmentation Pathways (EI - 70 eV)

Under hard ionization, the molecule undergoes extensive fragmentation. The spectrum is dominated by the stability of the tropylium ion and the acylium ion.

m/z FragmentIdentityMechanismRelative Intensity (Predicted)
268

Molecular IonWeak/Moderate
177

Loss of Benzyl radicalModerate
135

4-acetylbenzyl cationModerate
91

Tropylium Ion (Base Peak) High (100%)
43

Acetyl cation (

-cleavage)
High
Mechanistic Visualization

The following diagram illustrates the competing pathways between the benzyl ester cleavage and the acetyl group fragmentation.

FragmentationPathway M Molecular Ion [M]+• m/z 268 AcidCation Acid Cation [R-COO]+ m/z 177 M->AcidCation C-O Cleavage Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->Tropylium Benzylic Cleavage (Direct) Acetyl Acetyl Cation [CH3CO]+ m/z 43 M->Acetyl Alpha Cleavage (Ketone) BenzylRad Benzyl Radical (Neutral Loss) AcidCation->Acetyl Secondary Decay R_Radical R-Ph-Acetate Radical Ketene Ketene Loss [M - C2H2O] Alcohol Benzyl Alcohol Ion m/z 108

Figure 1: Competing fragmentation pathways for this compound. The formation of the Tropylium ion (m/z 91) is the thermodynamically favored route.

Comparative Guide: Benzyl vs. Methyl Ester

In drug development, transesterification (switching benzyl for methyl) is a common side reaction in methanol solvents. Distinguishing these two is critical.

The Alternative: Methyl 2-(4-acetylphenyl)acetate
  • Formula:

    
    
    
  • MW: 192.21 g/mol

Head-to-Head Comparison

This table contrasts the spectral signatures to allow for rapid identification.

FeatureTarget: Benzyl Ester Alternative: Methyl Ester Differentiation Logic
Base Peak (EI) m/z 91 (Tropylium)m/z 43 (Acetyl) or m/z 133 The benzyl group dominates the target's spectrum; the methyl ester lacks this, shifting dominance to the acetyl group.
Molecular Ion m/z 268 (Weak)m/z 192 (Moderate)Large mass shift (

76 Da).
Key Neutral Loss Loss of 91 (Benzyl) or 108 (Benzyl alcohol)Loss of 31 (Methoxy) or 59 (Carbomethoxy)Benzyl loss is a massive, distinctive chunk compared to the small methoxy loss.
McLafferty Not observed (No

-H)
Not observed (No

-H)
Neither molecule supports standard McLafferty rearrangement due to structure.
ESI Adducts


ESI provides clear MW confirmation if EI molecular ions are absent.

Experimental Protocols

Protocol A: GC-MS (Impurity Profiling)

Objective: Structural fingerprinting and confirmation of the benzyl protecting group.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Ethyl Acetate (Avoid Methanol to prevent transesterification).

    • Filter through 0.22 µm PTFE filter.

  • Inlet Parameters:

    • Mode: Splitless (for trace impurities) or Split 1:50 (for purity check).

    • Temperature: 250°C.

  • Column:

    • Type: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source (EI):

    • Energy: 70 eV.[2]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

Protocol B: LC-ESI-MS/MS (Metabolite ID)

Objective: Soft ionization for molecular weight confirmation and sensitive quantitation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 5% B to 95% B over 10 minutes.

  • Source Parameters (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

    • Fragmentor: 100 V.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of acid moiety, detection of benzyl).
      
    • Qualifier:

      
       (Detection of acetyl).
      
Workflow Diagram

ExperimentalWorkflow cluster_GC Pathway A: Structural ID (GC-MS) cluster_LC Pathway B: Quantitation (LC-MS) Sample Crude Reaction Mixture Prep Dilution in EtOAc (Avoid MeOH) Sample->Prep GC GC Separation (DB-5ms) Prep->GC LC LC Separation (C18 Column) Prep->LC EI EI Source (70 eV) GC->EI Spec Spectrum: Check m/z 91 vs 43 EI->Spec ESI ESI Source (+ mode) LC->ESI MRM MRM Transition: 269 -> 91 ESI->MRM

Figure 2: Dual-pathway workflow for identifying this compound. Pathway A confirms structure; Pathway B quantifies yield.

Expert Insights & Troubleshooting

  • The "Ghost" Peak: If you observe a peak at m/z 192 in your Benzyl Ester sample, it is almost certainly the Methyl Ester formed by transesterification if you used Methanol as a diluent. Always use Acetonitrile or Ethyl Acetate.

  • Isomer Confusion: The 4-acetyl (para) isomer spectrum is very similar to the 3-acetyl (meta) isomer. Mass spec alone (EI) is often insufficient to distinguish these regioisomers. Orthogonal validation via 1H-NMR is required to confirm the para-substitution pattern (look for the characteristic AA'BB' doublet system in the aromatic region).

  • Source Temperature: For the benzyl ester, excessively high source temperatures (>250°C) in GC-MS can induce thermal degradation before ionization, artificially inflating the m/z 91 peak. Keep the source at 230°C for accurate ratios.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for benzyl fragmentation rules).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[4] (Source for Tropylium ion m/z 91 confirmation).[5][6][7]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanistic grounding for

    
    -cleavage). 
    
  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. (Comparison of EI vs ESI techniques).

Sources

A Comparative Guide to the FTIR Characterization of Benzyl 2-(4-acetylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of novel compounds is paramount. Benzyl 2-(4-acetylphenyl)acetate, a molecule incorporating both ester and ketone functionalities, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption peaks essential for the characterization of this compound. We will dissect its expected spectral features and compare them with relevant precursors and structural analogs to provide a robust framework for its identification.

The Structural Rationale: Why FTIR is a Critical First-Pass Analysis

FTIR spectroscopy serves as a rapid and highly informative tool for the initial characterization of synthesized organic molecules. By identifying the vibrational frequencies of specific functional groups, we can confirm the successful formation of the target compound and rule out the presence of starting materials. In the case of this compound, the key transformations we aim to verify are the presence of the newly formed ester linkage and the retention of the aromatic ketone moiety.

The synthesis of this compound, typically achieved through the esterification of 4-acetylphenylacetic acid with benzyl alcohol, involves the formation of a C-O bond and the characteristic carbonyl (C=O) of the ester. The FTIR spectrum, therefore, should display distinct peaks corresponding to these groups, which are different from the hydroxyl (-OH) group of the carboxylic acid and the alcohol precursors.

Predicted FTIR Absorption Profile of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. By examining the expected regions for these vibrations, we can construct a theoretical spectral fingerprint for the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Ester Carbonyl (C=O)Stretch~1735-1750[1][2]StrongThis is one of the most prominent peaks and is indicative of the ester functional group. The position is typical for an aliphatic ester.
Ketone Carbonyl (C=O)Stretch~1685-1666[3][4]StrongThe conjugation of the ketone with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[4][5] This peak should be distinct from the ester carbonyl.
C-O Stretch (Ester)Asymmetric Stretch~1250-1300[6]StrongThis corresponds to the C-C-O stretching of the ester group.[6]
C-O Stretch (Ester)Symmetric Stretch~1100-1130[6]StrongThis corresponds to the O-C-C stretching of the ester group.[6]
Aromatic C-HStretch~3000-3100[7]Medium-WeakThese peaks appear just above 3000 cm⁻¹ and confirm the presence of the aromatic rings.
Aliphatic C-HStretch~2850-3000[7]MediumThese peaks arise from the CH₂ group of the benzyl moiety and the CH₂ group of the acetate portion.
Aromatic C=CStretch~1600, ~1500, ~1450Medium-WeakThese are characteristic absorptions for the benzene rings.
Methyl C-H (Ketone)Bend~1360MediumA characteristic bending vibration for the methyl group adjacent to the ketone carbonyl.

A Comparative Spectroscopic Analysis

To confidently assign the peaks in the spectrum of this compound, a comparison with its precursors and related molecules is invaluable.

Distinguishing from Starting Materials
  • 4-Acetylphenylacetic Acid: The most significant difference will be the absence of the broad O-H stretching band of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. Additionally, the C=O stretch of the carboxylic acid dimer (~1700-1725 cm⁻¹) will be replaced by the two distinct carbonyl peaks of the ester and ketone in the product.

  • Benzyl Alcohol: The broad O-H stretch of the alcohol (~3200-3600 cm⁻¹) will be absent in the purified product.

Comparison with Simpler Analogs
  • Benzyl Acetate: This molecule provides a reference for the benzyl ester portion. Its FTIR spectrum shows a strong C=O stretch around 1745-1750 cm⁻¹ and strong C-O stretches around 1225 cm⁻¹.[1][8] The aromatic C-H stretches are also present above 3000 cm⁻¹.[7]

  • Acetophenone: This serves as a model for the 4-acetylphenyl moiety. Acetophenone exhibits a strong, sharp C=O stretching absorption for the aromatic ketone in the range of 1680-1700 cm⁻¹.[5]

The spectrum of this compound can be viewed as a composite of the key features of these two analogs, with the crucial presence of two distinct carbonyl absorptions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for the characterization of this compound, the following protocol is recommended.

Sample Preparation

Given that this compound is expected to be a solid at room temperature, two primary methods for sample preparation are suitable:

  • Attenuated Total Reflectance (ATR): This is the most straightforward method. A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Potassium Bromide (KBr) Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument Parameters
  • Spectrometer: A standard benchtop FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or the pure KBr pellet should be collected before scanning the sample.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of this compound using FTIR spectroscopy.

FTIR_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_ftir FTIR Analysis cluster_characterization Characterization Start 4-Acetylphenylacetic Acid + Benzyl Alcohol Reaction Esterification Start->Reaction Product Crude this compound Reaction->Product Purify Column Chromatography / Recrystallization Product->Purify PureProduct Pure Product Purify->PureProduct SamplePrep Sample Preparation (ATR or KBr Pellet) PureProduct->SamplePrep FTIR_Scan Acquire FTIR Spectrum SamplePrep->FTIR_Scan DataAnalysis Data Analysis & Peak Assignment FTIR_Scan->DataAnalysis Comparison Compare with Precursors & Analogs DataAnalysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Experimental workflow for the synthesis and FTIR characterization of this compound.

Conclusion

The FTIR spectrum of this compound is expected to be rich in information, with two distinct and strong carbonyl absorption bands being the most telling feature of its successful synthesis. The ester carbonyl should appear at a higher wavenumber (~1735-1750 cm⁻¹) compared to the conjugated ketone carbonyl (~1685-1666 cm⁻¹). By carefully analyzing these and other characteristic peaks, and by comparing the spectrum to those of its precursors and relevant analogs, researchers can confidently confirm the identity and purity of their synthesized product. This guide provides a foundational framework for such an analysis, emphasizing the importance of a systematic and comparative approach to spectroscopic characterization.

References

  • Columbia University. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • Transtutors. (2025). IR spectrum of benzyl acetate: Circle the important IR absorption... Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Scribd. IR SPECTRUM Acetophenone. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link] Interpret-FTIR-Results-A-Beginner-s-Guide

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • SpectraBase. Acetophenone - Optional[FTIR] - Spectrum. Available at: [Link]

  • SpectraBase. Acetophenone - Optional[FTIR] - Spectrum. Available at: [Link]

  • Environmental Protection Agency. Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • ResearchGate. Plz help in identifying the compound? Available at: [Link]

  • PubChem. Benzyl acetate. Available at: [Link]

  • Chegg. Solved IR spectrum of benzyl acetate: Circle the important... Available at: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Royal Society of Chemistry. An unprecedented route for benzyl/alkyl acetate synthesis from alcohols. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

A Comparative Guide to the Efficient Synthesis of Benzyl 2-(4-acetylphenyl)acetate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, the synthesis of novel molecular entities with high purity and efficiency is paramount. Benzyl 2-(4-acetylphenyl)acetate, a key building block and intermediate, presents a synthetic challenge that requires careful consideration of various strategic approaches. This in-depth technical guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in making informed decisions for their specific needs.

The synthetic approaches detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. Each protocol is grounded in established chemical principles and supported by authoritative references from peer-reviewed literature.

Introduction to this compound and its Synthetic Challenges

This compound is a molecule of interest due to its structural motifs that are prevalent in medicinal chemistry. The primary synthetic challenge lies in the efficient construction of the core intermediate, 4-acetylphenylacetic acid, from readily available starting materials. The final esterification step, while generally straightforward, also offers multiple avenues with varying degrees of efficiency and substrate compatibility. This guide will dissect three strategic pathways, each commencing from a different precursor and employing a unique key transformation to construct the 4-acetylphenylacetic acid backbone, followed by a comparative analysis of suitable esterification methods.

Route 1: The Willgerodt-Kindler Reaction Pathway

This classical approach utilizes the robust Willgerodt-Kindler reaction to transform a readily available acetophenone derivative into the corresponding thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.

Logical Workflow for Route 1

Route 1 Workflow Start 4-Methylacetophenone Step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) Start->Step1 High Temperature Intermediate1 2-(4-acetylphenyl)thioacetomorpholide Step1->Intermediate1 Step2 Acid or Base Hydrolysis Intermediate1->Step2 Reflux Intermediate2 4-Acetylphenylacetic Acid Step2->Intermediate2 Step3 Esterification (Benzyl Alcohol) Intermediate2->Step3 End This compound Step3->End Route 2 Workflow Start 4-Acetyltoluene Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate1 4-Acetylbenzyl bromide Step1->Intermediate1 Step2 Nucleophilic Substitution (NaCN) Intermediate1->Step2 Phase Transfer Catalyst Intermediate2 2-(4-acetylphenyl)acetonitrile Step2->Intermediate2 Step3 Acid Hydrolysis Intermediate2->Step3 Reflux Intermediate3 4-Acetylphenylacetic Acid Step3->Intermediate3 Step4 Esterification (Benzyl Alcohol) Intermediate3->Step4 End This compound Step4->End Route 3 Workflow Start 4-Chloromethylacetophenone Step1 Palladium-Catalyzed Carbonylation Start->Step1 CO, Pd Catalyst, Base Intermediate1 4-Acetylphenylacetic Acid Step1->Intermediate1 Step2 Esterification (Benzyl Alcohol) Intermediate1->Step2 End This compound Step2->End

Safety Operating Guide

Operational Disposal Guide: Benzyl 2-(4-acetylphenyl)acetate

[1]

Part 1: Executive Safety Summary (Immediate Action)

Compound Profile:

  • Chemical Name: Benzyl 2-(4-acetylphenyl)acetate[1]

  • Functional Groups: Benzyl ester, Acetophenone moiety.[1]

  • Physical State: Typically a white to off-white solid (based on molecular weight ~268.31 g/mol and structural analogs).[1]

  • Primary Hazards (Structure-Activity Relationship):

    • Aquatic Toxicity: High probability.[1] Benzyl esters (e.g., Benzyl phenylacetate) are often classified as Aquatic Acute 1 or Chronic 2/3.[1] Zero drain disposal.

    • Irritant: Likely Skin/Eye Irritant (H315/H319).[1]

    • Reactivity: Susceptible to hydrolysis in strong acids/bases; incompatible with strong oxidizers.[1]

Immediate Disposal Directive: Segregate as Non-Halogenated Organic Waste . This compound must be destroyed via high-temperature incineration at a licensed facility.[1] Under no circumstances should this material enter municipal water systems due to the stability of the benzyl leaving group and potential bioaccumulation.[1]

Part 2: Technical Hazard Assessment & Waste Classification

As this specific intermediate lacks a ubiquitous CAS-specific safety data sheet (SDS) in public repositories, we apply First Principles of Chemical Safety based on its functional groups.

1. Waste Stream Classification
ParameterClassificationOperational Logic
EPA Waste Code (RCRA) Not Listed (P/U) Falls under "Characteristic Waste" if ignitable (D001) or toxic via TCLP.[1] Default to Non-Regulated Hazardous Waste for manifesting, but treat as hazardous.[1]
Waste Stream Organic Non-Halogenated Contains C, H, O only.[1] Absence of halogens (Cl, Br, F) allows for standard fuel blending or incineration.[1]
Segregation Group A (Organics) Keep separate from Oxidizers (Group C) and Acids (Group E) to prevent exothermic hydrolysis or oxidation.[1]
2. The Hydrolysis Risk (Scientific Context)

Why strict segregation? this compound contains an ester linkage.[1] In the presence of waste acids or bases (common in "slop" containers), it undergoes hydrolysis:


Technical Guide: Safe Handling and Logistics for Benzyl 2-(4-acetylphenyl)acetate

[1]

Compound Identifier: this compound Chemical Formula:

Molecular Weight:Application:12

Risk Assessment & Hazard Identification

Note: As a specialized intermediate, specific toxicological data for this exact ester may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of the parent acid (2-(4-acetylphenyl)acetic acid) and benzyl esters.

GHS Classification (Derived)
Hazard CategorySignal WordHazard StatementCode
Skin Irritation WARNING Causes skin irritation.[1][2][3][4]H315
Eye Irritation WARNING Causes serious eye irritation.[2][5]H319
STOT-SE WARNING May cause respiratory irritation.[1][6]H335
Sensitization CAUTION Benzyl esters may hydrolyze to benzyl alcohol, a known weak sensitizer.[1][2]H317 (Precautionary)
Chemical Incompatibilities[1][2][6][7][8]
  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Acids/Bases: Will induce hydrolysis of the benzyl ester, releasing benzyl alcohol and 4-acetylphenylacetic acid.[1]

  • Moisture: Prolonged exposure may lead to slow hydrolysis.

Personal Protective Equipment (PPE) Selection

To ensure a self-validating safety system, PPE must be selected based on the physical state (Solid vs. Solution) and scale of operation.[1][2]

PPE Specification Table
ComponentStandardSpecification & Rationale
Hand Protection EN 374 / ASTM F739Double Gloving Strategy: 1. Inner: Nitrile (4 mil) for dexterity.2.[1][2] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.[1][2] Benzyl esters can permeate thin nitrile over time.
Eye Protection ANSI Z87.1 / EN 166Chemical Safety Goggles. Face shield required if handling >10g or working with pressurized reaction vessels.[1][2]
Respiratory NIOSH N95 / P100Solid: N95 particulate respirator if weighing outside a hood (not recommended).Solution: Half-mask with OV/AG cartridges if fume hood airflow is compromised.[1][2]
Body Defense ISO 13982Lab Coat (Cotton/Poly blend). Use a chemical-resistant apron (Tyvek/PVC) during scale-up (>50g) to prevent ester absorption into clothing.[1][2]
PPE Decision Logic (Visualization)

The following decision tree guides the researcher through the correct PPE selection based on operational variables.

PPE_SelectionStartStart: Handling this compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderLiquidSolution / OilState->LiquidDissolvedVentilationIs Fume Hood Available?Solid->VentilationQ_ScaleScale > 10g?Liquid->Q_ScaleStd_PPEStandard PPE:Nitrile Gloves (Double)Safety GlassesLab CoatQ_Scale->Std_PPENoHigh_PPEEnhanced PPE:Chemical GogglesTyvek ApronFace ShieldQ_Scale->High_PPEYesResp_ReqREQUIRED:N95 or P100 RespiratorVentilation->Resp_ReqNoNo_RespFume Hood SufficientVentilation->No_RespYesResp_Req->Q_ScaleNo_Resp->Q_Scale

Figure 1: PPE Selection Logic Flowchart based on physical state and operational scale.

Operational Protocol: Safe Handling Workflow

A. Storage & Stability[6][7][8][9][10]
  • Temperature: Store at 2–8°C (Refrigerated). Benzyl esters can degrade thermally over long periods.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the acetyl group or hydrolysis.

  • Container: Amber glass vials to protect from light (potential photosensitivity of the acetophenone moiety).

B. Weighing & Transfer Protocol

This protocol minimizes dust generation and static discharge.

  • Preparation:

    • Equip PPE as defined in Section 2.[6][7]

    • Place an anti-static gun and weighing boat inside the chemical fume hood.

    • Pre-tare the balance.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a stainless steel spatula (avoid plastic which can generate static).[1]

    • Transfer the solid gently to the weighing boat.

    • Critical Step: If the compound is sticky or oily (common for benzyl esters), use a glass pipette or pre-weighed syringe for transfer.[1]

  • Solubilization:

    • Dissolve immediately in the reaction solvent (e.g., DCM, Ethyl Acetate) to reduce inhalation risk.[1]

    • Wash the spatula with solvent into the reaction vessel to ensure quantitative transfer.

C. Reaction Setup Workflow (Visualization)

This diagram outlines the logical flow for setting up a reaction involving this intermediate.

Reaction_WorkflowStorage1. Retrieve from Storage(2-8°C, Inert)Equilibrate2. Equilibrate to RT(Prevent condensation)Storage->EquilibrateWeigh3. Weighing (Fume Hood)Anti-static precautionsEquilibrate->WeighDissolve4. Solubilization(DCM/EtOAc/THF)Weigh->DissolveAdd5. Addition to ReactorDropwise if reactiveDissolve->AddQuench6. Quench/WorkupNeutralize pHAdd->QuenchWaste7. Waste SegregationQuench->Waste

Figure 2: Step-by-step reaction setup workflow ensuring compound integrity and safety.[1]

Disposal Plan & Environmental Compliance

Proper disposal is critical to prevent environmental contamination, particularly given the potential aquatic toxicity of benzyl derivatives.[1]

Waste Categorization
Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Hazardous Solid Waste Bin (Incineration).
Liquid Organic Reaction mixtures, mother liquors (Halogen-free).[1][2]Non-Halogenated Organic Solvents container.
Liquid Halogenated If dissolved in DCM or Chloroform.[2]Halogenated Organic Solvents container.
Aqueous Waste Aqueous layers from extractions.[2]Check pH. Neutralize to pH 6-8, then Aqueous Waste container.
Disposal Protocol
  • Do not dispose of down the drain.[8][9] Benzyl esters are harmful to aquatic life with long-lasting effects (H412).[1][2][3][9][10]

  • Labeling: clearly label all waste containers with "Contains this compound - Irritant."[1][2]

  • Decontamination: Rinse empty vials with acetone/ethanol before disposing of glass. Add rinsate to the organic waste stream.

Emergency Procedures

Spill Management (Minor < 10g)
  • Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure fume hood is operating at maximum emergency exhaust.

  • PPE: Don double nitrile gloves, goggles, and a respiratory mask (if powder is airborne).

  • Contain: Cover spill with an inert absorbent (Vermiculite or Sand). Do not use sawdust (fire hazard with organics).[1][2]

  • Clean: Sweep up absorbent into a sealed hazardous waste bag. Clean surface with soap and water.[6][11][12]

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[5][6][11] Seek medical attention.

  • Skin Contact: Wash with plenty of soap and water.[4][6][12] If irritation or rash occurs, seek medical advice.

  • Inhalation: Remove person to fresh air. If breathing is difficult, administer oxygen.[1][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl acetate (CAS 140-11-4).[1][2] Retrieved from [Link][1][2]

  • Carl Roth (2024). Safety Data Sheet: Benzoic acid benzyl ester. Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.